Product packaging for Grosvenorine(Cat. No.:)

Grosvenorine

Cat. No.: B1181407
M. Wt: 740.7 g/mol
InChI Key: FFGGWIVHOGEVSP-NWQOLJAQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Grosvenorine has been reported in Sedum sarmentosum with data available.
from the fruits of Siraitia grosvenorii;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40O19 B1181407 Grosvenorine

Properties

IUPAC Name

7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(46-10)51-29-22(40)18-15(36)7-14(8-16(18)49-28(29)12-3-5-13(35)6-4-12)48-33-30(25(43)20(38)11(2)47-33)52-32-27(45)24(42)21(39)17(9-34)50-32/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21+,23+,24-,25+,26+,27+,30+,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGGWIVHOGEVSP-NWQOLJAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Grosvenorine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Grosvenorine, a major flavonoid glycoside isolated from the fruits of Siraitia grosvenorii (Luo Han Guo), has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and underlying mechanisms of action of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further investigation and exploitation of this compound's pharmacological potential.

Chemical Structure and Properties

This compound is a flavonoid glycoside with a complex chemical structure.[1] It is characterized by a kaempferol backbone linked to sugar moieties.[2]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
Molecular Formula C₃₃H₄₀O₁₉[2][3]
Molecular Weight 740.7 g/mol [2][3]
IUPAC Name 7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
SMILES CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O[3]
Appearance Yellow powder[4]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3][4]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, most notably antibacterial and antioxidant effects.[3][4] The metabolites of this compound have been shown to possess even more potent activities.[4]

Antibacterial Activity

This compound has demonstrated inhibitory activity against Gram-positive bacteria.[2] The minimum inhibitory concentration (MIC) values for this compound and its metabolites against these bacteria are reported to be less than 70 mg/mL.[2]

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)Reference
Gram-positive bacteria (general)< 70,000[2]
Enterococcus faecalis62.5
Pseudomonas aeruginosa62.5
Staphylococcus epidermidis125
Staphylococcus aureus125
Escherichia coli500
Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various in vitro assays. While specific IC50 values for pure this compound are not widely reported, studies on extracts of Siraitia grosvenorii, where this compound is a major component, demonstrate significant radical scavenging activity.

Table 3: Antioxidant Activity of Siraitia grosvenorii Mogroside Extract (MGE)

AssayIC50 (μg/mL)Positive ControlPositive Control IC50 (μg/mL)Reference
DPPH radical scavenging 1118.1Ascorbic acid9.6[3]
ABTS radical scavenging 1473.2Trolox47.9[3]
Peroxyl radical scavenging (ORAC) 851.8 μmol TE/g--[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Siraitia grosvenorii**

This protocol describes a general method for the extraction and purification of flavonoids, including this compound, from the plant material.

G plant Dried S. grosvenorii fruits extraction Solvent Extraction (e.g., with 70% ethanol) plant->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Column Chromatography (e.g., Macroporous Resin) crude_extract->chromatography fractions Elution with Ethanol Gradient chromatography->fractions hplc Preparative HPLC fractions->hplc This compound Pure this compound hplc->this compound

Caption: Workflow for MIC Determination.

  • Preparation of this compound Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in Mueller-Hinton Broth (MHB) for bacteria.

  • Serial Dilution: Two-fold serial dilutions of the this compound solution are prepared in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strains to be tested are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the antioxidant capacity of this compound using the DPPH radical scavenging assay.

  • Preparation of Solutions: A stock solution of this compound of varying concentrations is prepared. A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is also prepared.

  • Reaction Mixture: The this compound solution is mixed with the DPPH solution in a microplate or cuvette.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Signaling Pathways

This compound is implicated in the modulation of several key signaling pathways involved in inflammation and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of compounds from Siraitia grosvenorii are partly attributed to the inhibition of the NF-κB signaling pathway. T[5]his pathway is a central regulator of the inflammatory response.

This compound's Putative Role in NF-κB Pathway Inhibition

G stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Degradation & Release nucleus Nucleus nfkb->nucleus Translocation transcription Transcription of Pro-inflammatory Genes nucleus->transcription This compound This compound This compound->ikk Inhibition

Caption: Putative NF-κB Pathway Inhibition by this compound.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. In the nucleus, NF-κB initiates the transcription of pro-inflammatory genes. This compound is thought to exert its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the downstream activation of NF-κB.

Modulation of the p53/Bcl-2 Apoptotic Pathway

In the context of indomethacin-induced gastropathy, this compound has been shown to modulate the p53/Bcl-2 apoptotic pathway, suggesting a gastroprotective effect.

This compound's Modulation of the p53/Bcl-2 Pathway

G stress Cellular Stress (e.g., Indomethacin) p53 p53 (Pro-apoptotic) stress->p53 Activation bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Inhibition apoptosis Apoptosis p53->apoptosis Induction bcl2->apoptosis Inhibition This compound This compound This compound->p53 Down-regulation This compound->bcl2 Up-regulation

Caption: p53/Bcl-2 Pathway Modulation by this compound.

Cellular stress can lead to the activation of the tumor suppressor protein p53, which can induce apoptosis. p53 can also inhibit the anti-apoptotic protein Bcl-2. This compound has been observed to down-regulate the expression of p53 while up-regulating the expression of Bcl-2. This dual action shifts the balance away from apoptosis, thereby protecting cells from damage.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its demonstrated antibacterial and antioxidant properties, coupled with its ability to modulate key signaling pathways involved in inflammation and apoptosis, highlight its potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding of this compound's chemical and biological characteristics, offering valuable insights for future research and drug discovery endeavors. Further studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential in various disease models.

References

The Biosynthesis of Grosvenorine in Siraitia grosvenorii: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grosvenorine, a principal flavonoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit), has garnered scientific interest for its potential pharmacological activities. While the biosynthesis of the fruit's intensely sweet mogrosides has been extensively studied, the pathway leading to this compound remains less defined. This technical guide synthesizes the current understanding of this compound's biosynthesis, detailing the well-established pathway to its kaempferol aglycone and proposing a putative enzymatic cascade for its subsequent glycosylation. This document provides quantitative data on flavonoid content, detailed experimental protocols, and visual diagrams of the biosynthetic and experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Siraitia grosvenorii, a perennial vine of the Cucurbitaceae family, is renowned for its intensely sweet triterpenoid glycosides, known as mogrosides. Beyond these sweeteners, the fruit also contains a variety of other bioactive compounds, including a significant concentration of flavonoids.[1] Among these, this compound stands out as a major flavonoid constituent.[2] this compound is a complex flavonoid glycoside, structurally identified as kaempferol 3-O-α-L-rhamnoside-7-O-β-D-xylosyl(1→2)-O-α-L-rhamnoside.[3] Flavonoids from S. grosvenorii have demonstrated anti-inflammatory and hepatoprotective effects, making their biosynthetic pathways a subject of significant interest for potential therapeutic applications.[3]

This guide provides an in-depth overview of the likely biosynthetic pathway of this compound, based on the established general flavonoid biosynthesis pathway in plants and the known structure of the final molecule.

Biosynthesis of the Kaempferol Aglycone

The biosynthesis of this compound begins with the formation of its aglycone backbone, kaempferol. This process is a well-characterized branch of the phenylpropanoid pathway.[4] The pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce the flavonol kaempferol.

The key enzymes involved in this pathway are:

  • Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Induces the stereospecific cyclization of naringenin chalcone into naringenin.

  • Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

  • Flavonol synthase (FLS): Introduces a double bond into dihydrokaempferol to form the flavonol kaempferol.[5]

Kaempferol_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS

Biosynthesis pathway of the Kaempferol Aglycone.

Putative Glycosylation of Kaempferol to this compound

Once the kaempferol aglycone is synthesized, it undergoes a series of glycosylation steps to yield this compound. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer sugar moieties from an activated sugar donor (e.g., UDP-rhamnose, UDP-xylose) to the kaempferol backbone. While specific UGTs for flavonoid biosynthesis in S. grosvenorii have not yet been definitively identified, the structure of this compound allows for the postulation of a logical sequence of glycosylation events.

The proposed steps are:

  • Rhamnosylation at the 3-O position: A UGT transfers a rhamnose sugar to the hydroxyl group at the 3-position of kaempferol, forming kaempferol 3-O-rhamnoside (afzelin).

  • Rhamnosylation at the 7-O position: Another UGT attaches a rhamnose sugar to the 7-hydroxyl group of kaempferol 3-O-rhamnoside.

  • Xylosylation at the 7-O-rhamnose: A final UGT adds a xylose molecule to the 2-hydroxyl group of the rhamnose at the 7-O position.

It is important to note that the order of these glycosylation steps is hypothetical and requires experimental validation. The UGTs involved in mogroside biosynthesis in S. grosvenorii, such as UGT94-289-3, have been identified, but their substrate specificity towards flavonoids is unknown.[6][7]

Grosvenorine_Glycosylation Kaempferol Kaempferol Kaempferol 3-O-rhamnoside Kaempferol 3-O-rhamnoside (Afzelin) Kaempferol->Kaempferol 3-O-rhamnoside UGT (putative) + UDP-Rhamnose Kaempferol 3-O-rhamnoside-7-O-rhamnoside Kaempferol 3-O-rhamnoside- 7-O-rhamnoside Kaempferol 3-O-rhamnoside->Kaempferol 3-O-rhamnoside-7-O-rhamnoside UGT (putative) + UDP-Rhamnose This compound This compound Kaempferol 3-O-rhamnoside-7-O-rhamnoside->this compound UGT (putative) + UDP-Xylose

Putative glycosylation pathway from Kaempferol to this compound.

Quantitative Data

Specific quantitative data for the enzymatic steps in the this compound biosynthesis pathway are not yet available in the literature. However, studies on the extraction of total flavonoids from S. grosvenorii provide an indication of their abundance. The yield of flavonoids is influenced by the extraction method and conditions.

Extraction MethodSolventKey ParametersFlavonoid Yield (%)Reference
Microwave-assisted50% Ethanol650 W, 25 min, 1:35 g/mL1.72[8]
Ultrasonic-assistedNot specified50.65 °C, 29.2 min, 1:34.75 g/mL2.25[8]
Ultrasonic-assistedNot specified80% ethanol, 104 min, 1:38 g/mLNot specified, but higher than other methods[8]
Microwave-assisted60% Ethanol350 W, 20 min, 1:30 g/mL7.6 (from flowers)[4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of phytochemical analysis, enzymology, and molecular biology techniques. Below are detailed protocols for the extraction and quantification of flavonoids from S. grosvenorii and a general protocol for a UGT enzyme assay.

Protocol for Flavonoid Extraction and Quantification

This protocol is adapted from methods described for the extraction of flavonoids from S. grosvenorii.[4][8]

  • Sample Preparation:

    • Dry the fruit of S. grosvenorii at 60°C until a constant weight is achieved.

    • Grind the dried fruit into a fine powder and pass it through a 60-mesh sieve.

  • Ultrasonic-Assisted Extraction:

    • Weigh 1 g of the powdered sample and place it in a conical flask.

    • Add 38 mL of 80% ethanol (1:38 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath at 50°C.

    • Perform sonication for 100 minutes.

    • After extraction, centrifuge the mixture at 5000 rpm for 10 minutes.

    • Collect the supernatant.

  • Quantification by HPLC:

    • Filter the supernatant through a 0.45 µm membrane filter.

    • Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% phosphoric acid).

    • Monitor the absorbance at a wavelength specific for flavonoids (e.g., 280 nm or 350 nm).

    • Quantify the amount of this compound by comparing the peak area to a standard curve prepared with purified this compound.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Dry Fruit Dry Fruit Powder Powder Dry Fruit->Powder Grind & Sieve Extract Extract Powder->Extract Ultrasonic-Assisted Extraction Supernatant Supernatant Extract->Supernatant Centrifuge Filtered Sample Filtered Sample Supernatant->Filtered Sample Filter HPLC Analysis HPLC Analysis Filtered Sample->HPLC Analysis Inject Quantification Quantification HPLC Analysis->Quantification Compare to Standard

Workflow for Flavonoid Extraction and Quantification.
General Protocol for UGT Enzyme Assay

This protocol provides a general framework for assaying the activity of a putative flavonoid glycosyltransferase. It would need to be optimized for the specific enzyme and substrates.

  • Enzyme Preparation:

    • Clone the candidate UGT gene from S. grosvenorii cDNA.

    • Express the recombinant protein in a suitable host system (e.g., E. coli, yeast).

    • Purify the recombinant UGT using affinity chromatography.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (pH 7.5)

      • Magnesium chloride

      • The acceptor substrate (e.g., kaempferol, kaempferol 3-O-rhamnoside) dissolved in DMSO.

      • The activated sugar donor (e.g., UDP-rhamnose, UDP-xylose).

      • The purified recombinant UGT enzyme.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of cold methanol.

  • Product Analysis:

    • Centrifuge the reaction mixture to pellet the precipitated protein.

    • Analyze the supernatant by HPLC or LC-MS to detect the formation of the glycosylated product.

    • Identify the product by comparing its retention time and mass spectrum to an authentic standard or by structural elucidation using NMR.

    • Quantify the product formation to determine the enzyme's kinetic parameters (Km and Vmax).

Conclusion and Future Directions

The biosynthesis of this compound in Siraitia grosvenorii is a multi-step process that begins with the well-established flavonoid pathway to produce the kaempferol aglycone. The subsequent glycosylation steps, while logically inferable from the structure of this compound, are yet to be fully elucidated. The specific UDP-glycosyltransferases responsible for the attachment of rhamnose and xylose residues to the kaempferol backbone remain to be identified and characterized.

Future research should focus on:

  • Identification and characterization of flavonoid-specific UGTs in S. grosvenorii through transcriptomic analysis and functional genomics.

  • In vitro and in vivo functional analysis of candidate UGTs to confirm their role in this compound biosynthesis.

  • Quantitative analysis of the intermediates and enzymes in the pathway to understand the metabolic flux and regulatory control points.

A complete understanding of the this compound biosynthetic pathway will not only advance our knowledge of flavonoid metabolism in this unique medicinal plant but also open up possibilities for the metabolic engineering of this compound production in microbial or plant-based systems for pharmaceutical and nutraceutical applications.

References

Grosvenorine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for isolation and analysis, and known biological activities of Grosvenorine. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Properties

This compound is a major flavonoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1][2] It is recognized for its potential antioxidant and antibacterial properties.[2][3] The fundamental physicochemical characteristics of this compound are summarized in the tables below.

General and Chemical Properties
PropertyValueSource
Chemical Name 7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[4]
Molecular Formula C₃₃H₄₀O₁₉[5]
Molecular Weight 740.66 g/mol [5]
Appearance Off-white to light yellow solid[5]
Chemical Class Flavonoid[6]
Predicted pKa 5.79 ± 0.40[5]
Predicted Boiling Point 1067.8 ± 65.0 °C[5]
Solubility
SolventSolubilitySource
Water Low[3]
DMSO Soluble[5]
Ethanol Soluble[3]
Methanol Soluble[3]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry has been employed to determine the accurate mass and fragmentation pattern of this compound.

ParameterValueSource
Ionization Mode Negative[4]
Precursor Ion [M-H]⁻ m/z 739.2099609375[4]
Major MS/MS Fragments m/z 285.04046630859375, 283.0248107910156, 255.02984619140625, 227.03469848632812, 284.0324401855469[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The extraction and purification of this compound from Siraitia grosvenorii fruit involves several stages, from initial extraction to final chromatographic purification.

Extraction of this compound from Siraitia grosvenorii

Several methods have been optimized for the extraction of flavonoids, including this compound, from the plant material.[9][10]

3.1.1. Solvent Reflux Extraction

  • Plant Material : Dried and powdered fruit of Siraitia grosvenorii.

  • Solvent : 88% Ethanol.[10]

  • Solid-to-Liquid Ratio : 1:27 (g/mL).[10]

  • Extraction Temperature : 80 °C.[10]

  • Extraction Time : 118 minutes.[10]

  • Procedure : The powdered plant material is mixed with the solvent and heated under reflux for the specified time. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.

3.1.2. Ultrasonic-Assisted Extraction

  • Plant Material : Dried and powdered fruit of Siraitia grosvenorii.

  • Solvent : Aqueous ethanol.

  • Solid-to-Liquid Ratio : 1:34.75 (g/mL).[10]

  • Ultrasonic Temperature : 50.65 °C.[10]

  • Ultrasonic Time : 29.2 minutes.[10]

  • Procedure : The plant material is suspended in the solvent and subjected to ultrasonic irradiation under the specified conditions. The resulting mixture is filtered, and the filtrate is concentrated to obtain the crude extract.

Purification of this compound

The crude extract containing this compound is further purified using chromatographic techniques.

3.2.1. Column Chromatography

  • Stationary Phase : Sephadex LH-20.[5]

  • Mobile Phase : Alcohol (e.g., Methanol or Ethanol).[5]

  • Procedure : The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the Sephadex LH-20 column. The column is then eluted with the mobile phase, and fractions are collected. The fractions containing this compound, as monitored by thin-layer chromatography (TLC) or analytical HPLC, are pooled and concentrated.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column : C18 reverse-phase column (e.g., 250 mm × 10.0 mm, 5 µm).

  • Mobile Phase : A gradient of methanol and water containing 0.1% acetic acid is typically used.

  • Detection : UV detection at a wavelength around 276 nm.

  • Procedure : The partially purified fraction from column chromatography is dissolved in the mobile phase, filtered, and injected into the preparative HPLC system. The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.

experimental_workflow plant Siraitia grosvenorii (Dried Fruit) powder Powdering plant->powder extraction Extraction (Solvent Reflux or Ultrasonic) powder->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Sephadex LH-20) crude_extract->column_chrom semi_pure Semi-Purified This compound column_chrom->semi_pure prep_hplc Preparative HPLC (C18) semi_pure->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound signaling_pathway cluster_stimulus Inflammatory Stimuli / Oxidative Stress cluster_pathways Cellular Signaling cluster_nucleus Nucleus Stimulus LPS, Cytokines, ROS IKK IKK Stimulus->IKK JAK JAK Stimulus->JAK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT STAT JAK->STAT phosphorylates STAT_nuc STAT STAT->STAT_nuc dimerizes & translocates Gene Gene Expression (Pro-inflammatory cytokines, Inflammatory enzymes) NFkB_nuc->Gene activates STAT_nuc->Gene This compound This compound This compound->IKK inhibits This compound->JAK inhibits

References

Grosvenorine: A Technical Guide to Its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grosvenorine, a prominent flavonoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), has a rich history of use in traditional medicine for treating respiratory ailments and inflammation. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its pharmacological properties, underlying mechanisms of action, and the experimental methodologies used for its investigation. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate further research and therapeutic application.

Introduction

Siraitia grosvenorii, a perennial vine native to Southern China, has been used for centuries in traditional Chinese medicine.[1] Its fruit, commonly known as Luo Han Guo, is recognized for its intense sweetness, attributed to a group of triterpene glycosides called mogrosides. Beyond its use as a natural sweetener, the fruit is traditionally prescribed for treating cough, sore throat, and constipation.[2][3] One of the key bioactive flavonoid glycosides present in S. grosvenorii is this compound.[2] Flavonoids, as a class of plant secondary metabolites, are well-documented for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This guide focuses specifically on the scientific evidence supporting the therapeutic potential of this compound.

Chemical and Physical Properties

  • Chemical Name: 7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

  • Molecular Formula: C₃₃H₄₀O₁₉

  • Molecular Weight: 740.66 g/mol

  • Appearance: Typically a yellow powder.

  • Solubility: Soluble in methanol, ethanol, and DMSO.

Pharmacological Activities

This compound exhibits a range of biological activities that substantiate its use in traditional medicine. The primary pharmacological effects documented in scientific literature are its antibacterial and antioxidant properties. It is noteworthy that the metabolites of this compound, produced by the action of human intestinal flora, may exhibit even more potent biological activities.[4]

Antibacterial Activity

This compound has demonstrated inhibitory effects against various pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antibacterial efficacy.

Bacterial Strain MIC (μg/mL) Reference
Staphylococcus aureus125[5]
Methicillin-resistant Staphylococcus aureus (MRSA)125[5]
Enterococcus faecalis62.5[5]
Pseudomonas aeruginosa62.5[5]
Escherichia coli500[5]
Antioxidant Activity
Assay IC50 (μg/mL) Positive Control Positive Control IC50 (μg/mL) Reference
DPPH Radical Scavenging1118.1Ascorbic Acid9.6[6]
ABTS Radical Scavenging1473.2Trolox47.9[6]
Anti-inflammatory Activity

A flavonoid glycoside compound isolated from Siraitia grosvenorii (SGPF), which is structurally related to this compound, has been shown to possess significant anti-inflammatory properties. This compound was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7] This suggests a potential mechanism for the traditional use of Luo Han Guo in treating inflammatory conditions.

Mechanisms of Action

Anti-inflammatory Signaling Pathway

Research on a flavonoid glycoside from S. grosvenorii (SGPF) indicates that its anti-inflammatory effects are mediated through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB/MyD88 signaling pathway.[7] In inflammatory conditions induced by LPS, SGPF was shown to significantly inhibit the expression of TLR4 and the subsequent activation of the MyD88-dependent pathway. This leads to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] While this study was not conducted on this compound specifically, it provides a strong hypothetical framework for its anti-inflammatory mechanism.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β) Nucleus->Inflammation Upregulates This compound This compound (hypothesized) This compound->TLR4 Inhibits

Hypothesized Anti-inflammatory Signaling Pathway of this compound.
Antioxidant Signaling Pathway

While direct evidence for this compound's effect on specific antioxidant signaling pathways is limited, flavonoids are known to exert their antioxidant effects through various mechanisms, including direct radical scavenging and the activation of endogenous antioxidant systems. A key pathway involved in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It is plausible that this compound, like other flavonoids, could activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes.

G This compound This compound (hypothesized) Keap1 Keap1 This compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates Nucleus->ARE Binds

Hypothesized Nrf2-Mediated Antioxidant Response of this compound.

Experimental Protocols

Extraction and Isolation of this compound

A general procedure for the extraction and isolation of flavonoids from Siraitia grosvenorii can be adapted for obtaining this compound.

Workflow for Extraction and Isolation

G start Dried S. grosvenorii Fruit Powder extraction Solvent Extraction (e.g., 70% Ethanol, Reflux) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Flavonoid Extract filtration->crude_extract column_chromatography Column Chromatography (e.g., Macroporous Resin, Silica Gel) crude_extract->column_chromatography fractions Eluted Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc This compound Purified this compound hplc->this compound

References

An In-depth Technical Guide to the Spectral Data Interpretation of Grosvenorine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data interpretation for Grosvenorine, a major flavonoid compound isolated from the fruits of Siraitia grosvenorii.[1] This document is intended for researchers, scientists, and professionals in drug development who are interested in the structural elucidation and bioactivity of this natural product. This compound has garnered attention for its potential antibacterial and antioxidant properties.[2]

Chemical Structure and Properties

This compound is a flavonoid glycoside with the molecular formula C33H40O19 and a molecular weight of 740.68 g/mol . Its IUPAC name is 7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one. The structure consists of a kaempferol aglycone linked to three sugar moieties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC33H40O19PubChem
Molecular Weight740.68 g/mol PubChem
IUPAC Name7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-onePubChem
CAS Number156980-60-8ChemicalBook
AppearanceYellow powderN/A
SolubilitySoluble in DMSO, methanol, ethanolN/A

Spectral Data Interpretation

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For a complex glycoside like this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the kaempferol core, as well as signals for the sugar moieties. The anomeric protons of the sugar units are typically found in the downfield region (around δ 4.5-5.5 ppm) and their coupling constants provide information about the stereochemistry of the glycosidic linkages.

¹³C NMR Spectrum: The ¹³C NMR spectrum will display signals for all 33 carbon atoms in this compound. The chemical shifts of the carbons in the aglycone and sugar portions are well-established and can be used for structural assignment.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Structural UnitAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Kaempferol A-RingH-66.2 - 6.598 - 100
H-86.4 - 6.893 - 95
Kaempferol B-RingH-2', H-6'7.8 - 8.1130 - 132
H-3', H-5'6.8 - 7.0115 - 117
Kaempferol C-RingH-3-133 - 135
Sugar MoietiesAnomeric Protons4.5 - 5.598 - 105
Other Sugar Protons3.2 - 4.560 - 80
Methyl (Rhamnose)~1.2~18
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would typically show a prominent pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns in MS/MS experiments can help to identify the sugar units and their sequence.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (calculated)m/z (observed)Technique
[M+H]⁺741.2243Data not availableESI-MS
[M+Na]⁺763.2062Data not availableESI-MS

Experimental Protocols

Isolation and Purification of this compound

A general procedure for the isolation of flavonoid glycosides from plant material is as follows:

  • Extraction: Dried and powdered fruits of Siraitia grosvenorii are extracted with a polar solvent such as methanol or ethanol at room temperature.[1]

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatography: The enriched fraction is subjected to column chromatography on silica gel or other stationary phases. Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).[2]

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Processing: The acquired data is processed using appropriate software to obtain the final spectra for analysis and structural assignment.

Bioactivity and Signaling Pathways

This compound has been reported to exhibit antioxidant and antibacterial activities.

Antioxidant Activity

The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals. While the specific signaling pathways for this compound's antioxidant activity are not fully elucidated, flavonoids are known to modulate cellular antioxidant defense mechanisms. One such pathway is the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular protection against oxidative stress.

Antioxidant_Signaling_Pathway This compound This compound Cell Cell Membrane This compound->Cell Enters Cell Keap1 Keap1 This compound->Keap1 Inhibits ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds to ARE HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Transcription Antioxidant_Response Cellular Antioxidant Response HO1->Antioxidant_Response Leads to

Caption: Nrf2/HO-1 Antioxidant Signaling Pathway.

Antibacterial Activity

The antibacterial mechanism of many flavonoids involves the disruption of the bacterial cell membrane integrity. While a specific signaling pathway for this compound has not been detailed, a general workflow for assessing antibacterial activity is presented below.

Antibacterial_Activity_Workflow Start Start: Bacterial Culture Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum MIC_Assay Microdilution Assay (Incubate bacteria with this compound) Prepare_Inoculum->MIC_Assay Prepare_this compound Prepare Serial Dilutions of this compound Prepare_this compound->MIC_Assay Observe_Growth Observe for Bacterial Growth (Turbidity) MIC_Assay->Observe_Growth Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe_Growth->Determine_MIC MBC_Assay Plate on Agar from Wells with No Growth Determine_MIC->MBC_Assay Observe_Colonies Observe for Colony Formation MBC_Assay->Observe_Colonies Determine_MBC Determine Minimum Bactericidal Concentration (MBC) Observe_Colonies->Determine_MBC End End: Results Determine_MBC->End

Caption: Workflow for Antibacterial Activity Testing.

Conclusion

This technical guide provides a foundational understanding of the spectral data interpretation for this compound. While complete, publicly available spectral datasets are limited, the information presented here, based on the analysis of similar flavonoid glycosides, offers a strong starting point for researchers. Further investigation is warranted to fully elucidate the complete spectral assignments and to explore the detailed mechanisms of its biological activities.

References

The Flavonoid Profile of Monk Fruit (Siraitia grosvenorii): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Flavonoid Profile of Monk Fruit for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the flavonoid composition of monk fruit (Siraitia grosvenorii), a plant of significant interest for its natural, non-caloric sweeteners and traditional medicinal uses. Beyond its well-known mogrosides, monk fruit possesses a rich and diverse profile of flavonoids that contribute to its bioactivity. This document outlines the identified flavonoids, their quantitative distribution within the plant, detailed experimental protocols for their analysis, and insights into the signaling pathways they modulate.

Flavonoid Composition and Distribution

Monk fruit contains a variety of flavonoids, primarily belonging to the flavone and flavonol classes, with kaempferol and quercetin as common aglycones.[1] These compounds are distributed throughout the plant, including the fruit, leaves, and flowers. While the fruit is the primary source of the sweet-tasting mogrosides, the leaves and flowers have been found to be particularly rich in flavonoids.[1] The peel of the fruit also contains a higher concentration of flavonoids compared to the pulp.[1]

Quantitative Flavonoid Data

The following tables summarize the available quantitative data on the flavonoid content in different parts of Siraitia grosvenorii. It is important to note that flavonoid content can vary based on factors such as plant cultivar, maturity, and processing methods.

Table 1: Total Flavonoid Content in Siraitia grosvenorii

Plant PartExtraction SolventTotal Flavonoid ContentReference
Fruit (Fresh)-5 - 10 mg (total flavones)N/A
Fruit ExtractDistilled Water25.229 ± 0.904 µg QE/mg solid crude[2]

Table 2: Quantification of Individual Flavonoids in Siraitia grosvenorii Leaf Extract

FlavonoidYield from 270 mg Crude ExtractPurityReference
Kaempferitrin A (a new kaempferol O-glycoside derivative)2.1 mg90%[3]
Grosvenorine3.4 mg93%[3]
Kaempferitrin14.4 mg99%[3]
Afzelin4.0 mg98%[3]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of flavonoids from Siraitia grosvenorii.

Flavonoid Extraction from Plant Material

The following protocol is a general procedure for the extraction of flavonoids from monk fruit plant material (leaves, flowers, or fruit).

Materials:

  • Dried and powdered monk fruit material

  • 70% Ethanol

  • Ultrasonic bath

  • Rotary evaporator

  • Centrifuge

  • 0.45 µm syringe filter

Procedure:

  • Weigh 10 g of dried, powdered monk fruit material.

  • Add 150 mL of 70% ethanol (solid-to-liquid ratio of 1:15 g/mL).

  • Perform ultrasonic-assisted extraction at a power of 208 W for 43 minutes.

  • After extraction, centrifuge the mixture at 10,000 rpm for 15 minutes.

  • Collect the supernatant.

  • Concentrate the supernatant using a rotary evaporator at 50°C under reduced pressure to obtain the crude flavonoid extract.

  • For analytical purposes, redissolve a known amount of the crude extract in methanol and filter through a 0.45 µm syringe filter before HPLC or UPLC-MS analysis.

High-Performance Liquid Chromatography (HPLC) for Flavonoid Analysis

This protocol outlines a typical HPLC method for the separation and quantification of flavonoids in monk fruit extracts.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Flavonoid standards (e.g., kaempferol, quercetin, rutin)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B

    • 25-40 min: 30-50% B

    • 40-45 min: 50-10% B

    • 45-50 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 365 nm

Quantification:

  • Prepare standard solutions of known concentrations for each flavonoid to be quantified.

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Calculate the concentration of each flavonoid in the monk fruit extract by comparing its peak area to the calibration curve.

Signaling Pathways and Bioactivity

Flavonoids from Siraitia grosvenorii have demonstrated significant anti-inflammatory and antioxidant activities.[1][2] Recent studies have elucidated the molecular mechanisms underlying these effects, highlighting the modulation of key signaling pathways.

Anti-Inflammatory Pathway: TLR4/NF-κB/MyD88

A flavonoid glycoside isolated from Siraitia grosvenorii, kaempferol 3-O-α-L-rhamnoside-7-O-β-D-xylosyl(1→2)-O-α-L-rhamnoside (SGPF), has been shown to exert anti-inflammatory effects by regulating the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB)/Myeloid differentiation primary response 88 (MyD88) signaling pathway.[4] In inflammatory conditions, lipopolysaccharide (LPS) binds to TLR4, initiating a cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. SGPF has been shown to inhibit this pathway, thereby reducing the inflammatory response.[4]

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocation SGPF S. grosvenorii Flavonoid Glycoside SGPF->IKK inhibits Pro-inflammatory\nGenes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory\nGenes activates Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n translocation SGPF S. grosvenorii Flavonoid Glycoside SGPF->Keap1 promotes dissociation Oxidative\nStress Oxidative Stress Oxidative\nStress->Keap1 inactivates ARE Antioxidant Response Element Nrf2_n->ARE binds to HO-1\nGene HO-1 Gene ARE->HO-1\nGene activates

References

An In-Depth Technical Guide to the Identification and Structure of Grosvenorine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grosvenorine, a principal flavonoid glycoside found in the fruits of Siraitia grosvenorii, has garnered significant interest for its potential health benefits. However, its therapeutic efficacy is largely influenced by its metabolic fate within the human body. This technical guide provides a comprehensive overview of the identification, structural elucidation, and metabolic pathways of this compound metabolites. The information presented herein is intended to support further research and development in the fields of pharmacology and drug discovery.

Metabolic Transformation of this compound

The primary metabolic transformation of this compound occurs in the gastrointestinal tract, mediated by the enzymatic activity of the human intestinal flora.[1] The metabolism involves a stepwise deglycosylation, where the sugar moieties attached to the kaempferol backbone are sequentially cleaved. This biotransformation is crucial as the resulting metabolites have been reported to exhibit more potent biological activities, including enhanced antibacterial and antioxidant effects, compared to the parent compound.[1]

The key enzymes produced by gut microbiota responsible for this deglycosylation are α-rhamnosidase and β-glucosidase.[1] These enzymes hydrolyze the glycosidic bonds, leading to the formation of several key metabolites.

Identification and Structure of this compound Metabolites

Four primary metabolites of this compound have been isolated and identified through advanced analytical techniques, primarily semi-preparative High-Performance Liquid Chromatography (HPLC) for isolation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[1]

The identified metabolites are:

  • Kaempferitrin (Kaempferol-3,7-di-O-α-L-rhamnoside)

  • Afzelin (Kaempferol-3-O-α-L-rhamnoside)

  • α-Rhamnoisorobin (Kaempferol-7-O-α-L-rhamnoside)

  • Kaempferol (3,5,7,4'-Tetrahydroxyflavone)

The structures of these compounds are detailed below.

Quantitative Data of this compound Metabolites

While the qualitative identification of this compound metabolites is well-established, comprehensive quantitative data on their formation rates and concentrations in biological matrices remain limited in publicly available literature. The table below is structured to be populated with such data as it becomes available through further research.

MetaboliteParent CompoundBiological MatrixMethod of QuantificationConcentration/Formation RateReference
KaempferitrinThis compoundIn vitro fecal fermentationHPLC-UV/MSData not available
AfzelinThis compound/KaempferitrinIn vitro fecal fermentationHPLC-UV/MSData not available
α-RhamnoisorobinThis compound/KaempferitrinIn vitro fecal fermentationHPLC-UV/MSData not available
KaempferolThis compound/MetabolitesIn vitro fecal fermentationHPLC-UV/MSData not available

Experimental Protocols

The following sections outline the detailed methodologies for the key experiments involved in the identification and structural elucidation of this compound metabolites.

In Vitro Metabolism of this compound with Human Intestinal Flora

This protocol describes the simulation of this compound metabolism in the human gut.

1. Preparation of Fecal Slurry:

  • Collect fresh fecal samples from healthy human volunteers who have not taken antibiotics for at least three months.

  • Immediately suspend the feces in an anaerobic, sterile phosphate-buffered saline (PBS) solution (pH 7.2) to a final concentration of 10% (w/v).

  • Homogenize the suspension and filter through four layers of sterile gauze to remove large particulate matter.

2. Incubation:

  • Prepare a basal medium containing peptone, yeast extract, and other essential nutrients for bacterial growth under anaerobic conditions.

  • Add a solution of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of the solvent being non-inhibitory to bacterial growth, typically <0.5%) to the fecal slurry in the basal medium.

  • Incubate the mixture under strictly anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% H₂, and 5% CO₂) at 37°C for various time points (e.g., 0, 6, 12, 24, 48 hours).

3. Sample Processing:

  • At each time point, withdraw an aliquot of the incubation mixture.

  • Stop the enzymatic reaction by adding an equal volume of ice-cold methanol or acetonitrile.

  • Centrifuge the samples to precipitate proteins and bacterial cells.

  • Collect the supernatant for analysis.

High-Performance Liquid Chromatography (HPLC) for Metabolite Separation and Isolation

1. Analytical HPLC for Metabolite Profiling:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution system is employed, commonly consisting of:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over time to elute compounds with increasing hydrophobicity.

  • Flow Rate: A standard flow rate is 1.0 mL/min.

  • Detection: A Diode Array Detector (DAD) or UV detector is used, with monitoring at wavelengths relevant for flavonoids (e.g., 265 nm and 350 nm). A Mass Spectrometry (MS) detector can be coupled for mass identification.

2. Semi-preparative HPLC for Metabolite Isolation:

  • The principles are similar to analytical HPLC, but a larger column (e.g., 10 x 250 mm, 5 µm) and a higher flow rate are used to handle larger sample volumes and isolate sufficient quantities of each metabolite for structural analysis.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Isolated metabolites are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) for NMR analysis. A combination of 1D and 2D NMR experiments is performed to elucidate the chemical structure.

  • ¹H NMR: Provides information on the number, environment, and coupling of protons.

  • ¹³C NMR: Shows the number and type of carbon atoms.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The metabolic conversion of this compound to its aglycone, kaempferol, is a stepwise process of deglycosylation. The following diagram illustrates this pathway.

Grosvenorine_Metabolism This compound This compound (Kaempferol-3-O-rhamnoside-7-O-glucoside) Kaempferitrin Kaempferitrin (Kaempferol-3,7-di-O-rhamnoside) This compound->Kaempferitrin β-Glucosidase Afzelin Afzelin (Kaempferol-3-O-rhamnoside) Kaempferitrin->Afzelin α-Rhamnosidase alpha_Rhamnoisorobin α-Rhamnoisorobin (Kaempferol-7-O-rhamnoside) Kaempferitrin->alpha_Rhamnoisorobin α-Rhamnosidase Kaempferol Kaempferol Afzelin->Kaempferol α-Rhamnosidase alpha_Rhamnoisorobin->Kaempferol α-Rhamnosidase

Caption: Metabolic pathway of this compound deglycosylation by intestinal microbiota.

Experimental Workflow for Metabolite Identification

The logical flow from sample preparation to structural elucidation is depicted in the following diagram.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analysis & Identification Fecal_Slurry Fecal Slurry Preparation Incubation Incubation with this compound Fecal_Slurry->Incubation Sample_Processing Sample Quenching & Centrifugation Incubation->Sample_Processing HPLC_Analysis HPLC-DAD/MS Analysis Sample_Processing->HPLC_Analysis Prep_HPLC Semi-preparative HPLC Isolation HPLC_Analysis->Prep_HPLC NMR_Analysis NMR Structural Elucidation (1H, 13C, COSY, HSQC, HMBC) Prep_HPLC->NMR_Analysis

Caption: Workflow for the identification of this compound metabolites.

References

In Vitro Bioactivity of Grosvenorine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Grosvenorine, a primary flavonoid compound isolated from the medicinal plant Siraitia grosvenorii (Monk Fruit), has garnered significant interest within the scientific community for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. The information is tailored for researchers, scientists, and drug development professionals, presenting detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Anti-inflammatory Activity

This compound and its metabolites have demonstrated notable anti-inflammatory effects in vitro.[1][3] These properties are primarily attributed to the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects
Cell LineTreatmentConcentrationEffectReference
RAW264.7 MacrophagesS. grosvenorii residual extract (SGRE)200 - 400 µg/mLDose-dependent decrease in nitric oxide (NO) production and suppression of PGE2 production.[4]
MH-S MacrophagesKaempferol 3-O-α-L-rhamnoside-7-O-β-D-xylosyl(1→2)-O-α-L-rhamnoside (SGPF)Not specifiedSignificant dose-dependent reduction in TNF-α, IL-1β, IL-6, and IL-10 levels.[3]
SW1353 ChondrocytesS. grosvenorii residue extract (NHGRE)Not specifiedReduction in the expression of inflammatory cytokines IL-6 and TNF-α.[5]
Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide (NO) Assay (Griess Test):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Cytokine Analysis (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-treated control group.

Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the TLR4/NF-κB/MyD88 and Nrf2/HO-1 pathways.[3][6]

G1 TLR4/NF-κB Signaling Pathway Inhibition by this compound cluster_NFkB_IkB NF-κB/IκBα Complex LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Induces transcription of This compound This compound This compound->TLR4 Inhibits This compound->IKK Inhibits

Caption: Inhibition of the TLR4/NF-κB pathway by this compound.

G2 Nrf2/HO-1 Signaling Pathway Activation by this compound cluster_Keap1_Nrf2 Nrf2/Keap1 Complex This compound This compound Keap1 Keap1 This compound->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nucleus->ARE Binds to HO1 HO-1 ARE->HO1 Induces transcription of Antioxidant_Response Antioxidant & Anti-inflammatory Response HO1->Antioxidant_Response

Caption: Activation of the Nrf2/HO-1 pathway by this compound.

Antioxidant Activity

This compound and its metabolites are effective antioxidants, capable of scavenging various reactive oxygen species (ROS).[1][7] This activity is crucial for protecting cells from oxidative damage, a key factor in numerous pathologies.

Quantitative Data: Antioxidant Effects
AssayCompoundEC50 / EffectReference
DPPH radical scavengingS. grosvenorii polysaccharide (SGP)Promising scavenging properties[2][8]
Superoxide anion (O2-) scavenging11-oxo-mogroside VEC50 = 4.79 µg/ml[9][10]
Hydrogen peroxide (H2O2) scavenging11-oxo-mogroside VEC50 = 16.52 µg/ml[9][10]
Hydroxyl radical (OH) scavengingMogroside VEC50 = 48.44 µg/ml[9][10]
OH-induced DNA damage inhibition11-oxo-mogroside VEC50 = 3.09 µg/ml[9][10]
Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of this compound in methanol. Ascorbic acid is used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration (or control).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[11]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

Anticancer Activity

Emerging evidence suggests that compounds from Siraitia grosvenorii possess anticancer properties.[12][13] These effects are mediated through the induction of cell cycle arrest and apoptosis in various cancer cell lines.

Quantitative Data: Anticancer Effects
Cell LineTreatmentConcentrationEffectReference
T24 (bladder), PC-3 (prostate), MDA-MB231 (breast), A549 (lung), HepG2 (liver)Monk fruit extract (LLE)≥2 µg/mlSignificant reduction in cell viability[12][13]
T24, PC-3, MDA-MB231, A549, HepG2Mogrosides (MOG)≥1.5 mg/mlSignificant reduction in cell viability, induction of G1 cell cycle arrest and apoptosis[12][13]
HepG2, MDA-MB-231, A549Sulfated polysaccharide from S. grosvenorii (S-SGP)0-400 µg/mLDose-dependent growth inhibition[11]
Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of this compound on cancer cells.[14]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.[11]

  • Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 15 minutes.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Experimental Workflow: Anticancer Screening

G3 Experimental Workflow for Anticancer Activity Screening Start Start Cell_Culture Cancer Cell Line Culture (e.g., HepG2, A549, etc.) Start->Cell_Culture Treatment Treat with varying concentrations of this compound Cell_Culture->Treatment MTT MTT Assay for Cell Viability Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis If cytotoxic Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT->Cell_Cycle If cytotoxic Western_Blot Western Blot for Apoptotic & Cell Cycle Proteins (Bax, Bcl-2, Caspase-3, Cyclins) Apoptosis->Western_Blot Cell_Cycle->Western_Blot End End Western_Blot->End

Caption: Workflow for in vitro anticancer screening of this compound.

Neuroprotective Effects

While direct studies on this compound are limited, its metabolites and other compounds from S. grosvenorii have shown promise in protecting neuronal cells from damage.[1][17]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y cells

Objective: To evaluate the neuroprotective effect of this compound against MPP+-induced neurotoxicity in SH-SY5Y human neuroblastoma cells.

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.

  • Cell Seeding: Seed cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.[18][19]

  • Induction of Neurotoxicity: Expose the cells to MPP+ (a neurotoxin) for another 24 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.

  • ROS Measurement: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.[20]

    • Permeabilize with 0.1% Triton X-100.[20]

    • Block with 10% horse serum.[20]

    • Incubate with primary antibodies against neuronal markers (e.g., β-III tubulin) or markers of apoptosis (e.g., cleaved caspase-3).

    • Incubate with fluorescently labeled secondary antibodies.[20]

    • Visualize using a fluorescence microscope.

Putative Neuroprotective Mechanisms

The neuroprotective effects of compounds from S. grosvenorii are thought to be mediated by their antioxidant and anti-inflammatory properties, which combat oxidative stress and neuroinflammation, key drivers of neurodegenerative diseases.[17][18]

Conclusion

This compound, a key flavonoid from Siraitia grosvenorii, demonstrates a wide range of promising in vitro bioactivities, including anti-inflammatory, antioxidant, anticancer, and potential neuroprotective effects. The experimental protocols and data presented in this guide offer a solid foundation for further research into the therapeutic potential of this natural compound. Future studies should focus on elucidating the precise molecular mechanisms underlying these activities and validating these findings in in vivo models to pave the way for potential clinical applications.

References

Preliminary Toxicological Assessment of Grosvenorine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological assessment of Grosvenorine based on currently available public information. The data on isolated this compound is limited, and much of the toxicological assessment of Siraitia grosvenorii has been conducted on its fruit extracts or mogrosides. Therefore, the information presented herein should be interpreted with caution and is intended for informational purposes for research and drug development professionals. Further comprehensive studies on purified this compound are required for a complete toxicological profile.

Introduction

This compound is the principal flavonoid glycoside found in the fruits of Siraitia grosvenorii (Swingle) C. Jeffrey, a plant renowned for its intensely sweet compounds known as mogrosides. While the pharmacological properties of S. grosvenorii extracts are increasingly being explored for their antioxidant, anti-inflammatory, and other health benefits, a detailed toxicological profile of its specific constituents, such as this compound, is not yet well-established.[1][2] This technical guide aims to synthesize the available toxicological data for this compound and related S. grosvenorii extracts to provide a preliminary assessment for researchers and drug development professionals.

Quantitative Toxicological Data

The publicly available quantitative toxicological data specifically for isolated this compound is sparse. Most studies have focused on the extracts of S. grosvenorii. The following tables summarize the available data.

Table 1: Acute Toxicity Data for this compound and Siraitia grosvenorii Extracts

Test SubstanceAnimal ModelRoute of AdministrationDoseObservation PeriodResultsReference
This compoundRatOral250 and 500 mg/kgNot SpecifiedNo noticeable toxic signs observed.Inferred from a study on gastroprotective effects
Aqueous extract of S. grosvenoriiKunming miceGavage120 g/kg (dried fruit equivalent)Not SpecifiedTransient reduction in water and food intake, no lasting health issues.
S. grosvenorii extract (>80% mogrosides)Kunming miceGavageUp to 24 g/kg7 daysNo behavioral abnormalities, no changes in body weight, no mortality.[3]

Table 2: Genotoxicity Data for Siraitia grosvenorii Extracts

Test SubstanceTest SystemDoseObservationResultReference
S. grosvenorii extract (>80% mogrosides)Male Kunming mice (in vivo)≥5 g/kgBone marrow micronucleus frequencyModest increase in micronucleus frequency.[4]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. However, based on the types of studies mentioned for S. grosvenorii extracts, generalized protocols following OECD guidelines are presented below.

Acute Oral Toxicity Study (Generalized Protocol based on OECD 423)

This protocol outlines a general procedure for assessing the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.

  • Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized for at least 5 days before the study.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1-2 mL/100g body weight.

  • Dose Levels: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Endpoint: The study allows for the determination of the LD50 (median lethal dose) and provides information on the hazardous properties of the substance.

In Vivo Mammalian Erythrocyte Micronucleus Test (Generalized Protocol based on OECD 474)

This protocol describes a general method for evaluating the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus in erythroblasts.

  • Test Animals: Young adult rodents (e.g., mice or rats) are used.

  • Dose Administration: The test substance is administered, typically via a route relevant to human exposure (e.g., oral gavage), usually on two or more occasions 24 hours apart.

  • Dose Levels: At least three dose levels, including a negative and a positive control group, are used. The highest dose should be the maximum tolerated dose (MTD) or a limit dose.

  • Sample Collection: Bone marrow is typically sampled once at an appropriate time after the last administration (e.g., 24 hours).

  • Slide Preparation and Analysis: Bone marrow smears are prepared and stained. At least 2000 immature erythrocytes per animal are analyzed for the presence of micronuclei.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the negative control group indicates a positive result.

Visualizations

Experimental Workflow for an Acute Oral Toxicity Study

G cluster_prep Preparation Phase cluster_dosing Dosing and Observation cluster_analysis Analysis and Endpoint start Select healthy, young adult rodents acclimate Acclimatize animals to lab conditions (≥ 5 days) start->acclimate fast Fast animals overnight (food, not water) acclimate->fast dose Administer single oral dose of this compound (gavage) fast->dose observe_short Observe for clinical signs of toxicity (first few hours) dose->observe_short observe_long Daily observation for mortality and clinical signs (14 days) observe_short->observe_long weigh Record body weight periodically observe_long->weigh necropsy Perform gross necropsy on all animals at day 14 observe_long->necropsy data Analyze mortality, clinical signs, and body weight data necropsy->data report Determine toxicity profile (e.g., LD50, observed adverse effects) data->report G cluster_input Oral Ingestion cluster_metabolism Metabolism by Intestinal Flora This compound This compound metabolites Metabolites This compound->metabolites Hydrolysis kaempferitrin Kaempferitrin metabolites->kaempferitrin afzelin Afzelin metabolites->afzelin isorobin α-rhamnoisorobin metabolites->isorobin kaempferol Kaempferol metabolites->kaempferol

References

Methodological & Application

Application Notes & Protocols for High-Yield Extraction of Grosvenorine from Monk Fruit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the high-yield extraction and purification of Grosvenorine, a principal flavonoid glycoside found in Monk Fruit (Siraitia grosvenorii). The protocols outlined below are based on established methods for flavonoid extraction from plant materials, adapted for the specific recovery of this compound.

Introduction

This compound is a significant flavonoid glycoside present in Monk Fruit, particularly abundant in the peel.[1] As a kaempferol glycoside, it exhibits various potential pharmacological activities, making its efficient extraction and purification crucial for research and drug development. This application note details optimized protocols for solvent-based, ultrasound-assisted, and microwave-assisted extraction methods, followed by a comprehensive purification strategy.

Comparative Data of Extraction Methods for Total Flavonoids

While specific yield data for this compound is limited in publicly available literature, the following table summarizes the yields of total flavonoids from Monk Fruit using various extraction techniques. These values provide a strong indication of the potential efficacy of each method for this compound extraction.

Extraction Method Solvent Solid-to-Liquid Ratio (g/mL) Temperature (°C) Time Other Conditions Total Flavonoid Yield (%) Reference
Solvent Reflux Extraction88% Ethanol1:2780118 min-0.56[2]
Microwave-Assisted Extraction (MAE)50% Ethanol1:35-25 min650 W1.72[2]
Ultrasound-Assisted Extraction (UAE)-1:34.7550.6529.2 min-2.25[3]

Experimental Protocols

Preparation of Monk Fruit Material
  • Sourcing: Obtain fresh or dried Monk Fruit (Siraitia grosvenorii). For optimal this compound yield, it is recommended to separate the peel from the pulp and seeds, as this compound concentration is highest in the peel.

  • Drying: If using fresh fruit, wash the peels thoroughly and dry them in a hot air oven at 60°C until a constant weight is achieved.

  • Grinding: Grind the dried peels into a fine powder (40-60 mesh) using a laboratory mill to increase the surface area for efficient extraction.

High-Yield Extraction Protocols

The following protocols are optimized for the extraction of total flavonoids and are expected to yield a high concentration of this compound.

This method is recommended for achieving the highest yield of flavonoids based on comparative studies.[3]

  • Sample Preparation: Weigh 10 g of powdered monk fruit peel and place it in a 500 mL Erlenmeyer flask.

  • Solvent Addition: Add 347.5 mL of aqueous ethanol to achieve a solid-to-liquid ratio of 1:34.75 (g/mL). Based on general flavonoid extraction principles, an ethanol concentration of 60-70% is recommended as a starting point for optimization.

  • Ultrasonication: Place the flask in an ultrasonic bath or use a probe sonicator. Set the temperature to 50.65°C and sonicate for 29.2 minutes.[3]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.

MAE offers a rapid extraction with high efficiency.[2]

  • Sample Preparation: Place 10 g of powdered monk fruit peel into a microwave-safe extraction vessel.

  • Solvent Addition: Add 350 mL of 50% aqueous ethanol (1:35 g/mL).[2]

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply 650 W of power for 25 minutes.[2]

  • Filtration and Concentration: Follow steps 4 and 5 from the UAE protocol.

A conventional and effective method for flavonoid extraction.

  • Sample Preparation: Place 10 g of powdered monk fruit peel in a round-bottom flask.

  • Solvent Addition: Add 270 mL of 88% aqueous ethanol (1:27 g/mL).[2]

  • Reflux: Connect the flask to a reflux condenser and heat the mixture to 80°C in a water bath for 118 minutes.[2]

  • Filtration and Concentration: Follow steps 4 and 5 from the UAE protocol.

Purification of this compound

A multi-step purification process is recommended to isolate this compound from the crude extract.

This step is effective for the initial enrichment of total flavonoids.

  • Resin Preparation: Pre-treat AB-8 type macroporous resin by soaking it in 95% ethanol for 24 hours, followed by washing with deionized water until the eluate is clear.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the crude extract in deionized water and adjust the pH to approximately 4.0. Load the solution onto the column at a flow rate of 2 bed volumes per hour (BV/h).

  • Washing: Wash the column with 10 BV of deionized water to remove sugars and other polar impurities.

  • Elution: Elute the flavonoids with a stepwise gradient of aqueous ethanol (e.g., 30%, 60%, 90%) at a flow rate of 2 BV/h. Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions rich in this compound are typically eluted with 60% ethanol.[4]

  • Concentration: Combine the this compound-rich fractions and concentrate them using a rotary evaporator.

For obtaining high-purity this compound.

  • Column: Use a C18 semi-preparative or preparative HPLC column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of flavonoid glycosides. The specific gradient should be optimized based on analytical HPLC results.

  • Sample Injection: Dissolve the enriched flavonoid fraction from the macroporous resin step in the initial mobile phase and inject it into the Prep-HPLC system.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be predetermined by analytical HPLC of the crude extract and comparison with a this compound standard.

  • Lyophilization: Lyophilize the collected fraction to obtain pure this compound powder.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow Start Monk Fruit Peel Powder Extraction Extraction (UAE, MAE, or Solvent Reflux) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Enriched_Fraction Enriched this compound Fraction Macroporous_Resin->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_this compound High-Purity this compound Prep_HPLC->Pure_this compound

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Extraction Methods

Extraction_Methods Monk_Fruit Monk Fruit Material UAE Ultrasound-Assisted Extraction Monk_Fruit->UAE MAE Microwave-Assisted Extraction Monk_Fruit->MAE Solvent_Reflux Solvent Reflux Extraction Monk_Fruit->Solvent_Reflux Crude_Extract Crude Extract UAE->Crude_Extract MAE->Crude_Extract Solvent_Reflux->Crude_Extract

Caption: High-yield extraction methods for this compound.

Quality Control and Analysis

The concentration and purity of this compound at each stage of the extraction and purification process should be monitored using analytical High-Performance Liquid Chromatography (HPLC).

  • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV detector at a wavelength of approximately 280 nm.

  • Quantification: Use a certified this compound reference standard to create a calibration curve for accurate quantification.

By following these detailed protocols, researchers can achieve high-yield extraction and purification of this compound from monk fruit, enabling further investigation into its chemical properties and potential therapeutic applications.

References

Application Notes & Protocols: Purification of Grosvenorine and Mogroside V from Siraitia grosvenorii

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Siraitia grosvenorii, also known as Luo Han Guo or monk fruit, is a valuable plant in traditional medicine and the food industry. Its extracts contain two major classes of bioactive compounds: triterpenoid glycosides (mogrosides) and flavonoids. Mogroside V is the most abundant and intensely sweet mogroside, making it a sought-after natural, non-caloric sweetener.[1] Grosvenorine is the primary flavonoid glycoside found in the plant and is studied for its potential anti-inflammatory and hepatoprotective effects.[2][3]

The effective purification of these compounds is crucial for their application in research, drug development, and as functional food ingredients. This document provides detailed application notes and protocols for the purification of both this compound and Mogroside V using various column chromatography techniques.

Section 1: Purification of this compound (Flavonoid Glycoside)

This compound is the main flavonoid glycoside in S. grosvenorii.[4] The purification of flavonoid glycosides typically involves a multi-step process including initial extraction, enrichment with macroporous resin, and fine separation using silica gel and preparative HPLC.[4][5]

Experimental Workflow for this compound Purification

The general workflow involves an initial extraction followed by sequential column chromatography steps to isolate and purify the target flavonoid glycoside.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Coarse Purification cluster_2 Step 3: Fine Purification cluster_3 Step 4: High-Purity Isolation A S. grosvenorii Plant Material (Leaves or Pomace) B Solvent Extraction (e.g., 70% Ethanol) A->B C Crude Flavonoid Extract B->C D Macroporous Resin Column (e.g., AB-8, D101) C->D E Enriched Flavonoid Fraction D->E F Silica Gel Column (DCM-MeOH Gradient) E->F G This compound-rich Fractions F->G H Preparative HPLC G->H I Purified this compound (>95%) H->I

Caption: Workflow for the purification of this compound.

Protocol 1: Macroporous Resin Chromatography for Flavonoid Enrichment

This protocol describes the enrichment of total flavonoids from the crude extract.

Objective: To remove highly polar compounds (sugars, salts) and some non-flavonoid components, thereby concentrating the flavonoid glycosides.

Materials and Reagents:

  • Crude S. grosvenorii extract (dissolved in water)

  • Macroporous adsorption resin (e.g., AB-8 or D101)

  • Chromatography column

  • Ethanol (EtOH)

  • Deionized water

  • Peristaltic pump

Procedure:

  • Resin Pre-treatment: Soak the macroporous resin in 95% ethanol for 24 hours to activate it. Pack the resin into the column and wash sequentially with deionized water until the eluate is clear and neutral.[4]

  • Sample Loading: Dissolve the crude extract in deionized water to a suitable concentration (e.g., 0.2-0.6 mg/mL of total flavonoids).[1][2] Load the solution onto the equilibrated resin column at a flow rate of 2-3 bed volumes per hour (BV/h).[1]

  • Washing: After loading, wash the column with 5-10 BV of deionized water to remove unbound impurities.[2]

  • Elution: Elute the adsorbed flavonoids using a stepwise gradient of aqueous ethanol. A common protocol is to first wash with a low concentration of ethanol (e.g., 5-10% EtOH) to remove less polar impurities, followed by elution of the target flavonoids with a higher concentration (e.g., 30-70% EtOH) at a flow rate of 2-3 BV/h.[1][4]

  • Fraction Collection: Collect the eluate from the 30-70% ethanol step. Monitor the fractions using TLC or HPLC to identify those rich in flavonoids.

  • Concentration: Combine the flavonoid-rich fractions and concentrate them using a rotary evaporator under reduced pressure.

Protocol 2: Silica Gel Column Chromatography for this compound Isolation

This protocol details the separation of this compound from the enriched flavonoid fraction.

Objective: To separate this compound from other flavonoid glycosides and remaining impurities based on polarity.

Materials and Reagents:

  • Enriched flavonoid fraction (from Protocol 1)

  • Silica gel (100-200 or 200-300 mesh)

  • Chromatography column

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • TLC plates and developing chamber

Procedure:

  • Sample Preparation: Dry the enriched flavonoid fraction and adsorb it onto a small amount of silica gel to create a dry powder. This is known as dry loading.

  • Column Packing: Pack the chromatography column with silica gel using a slurry method with the initial mobile phase (e.g., 100% DCM).

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed column, ensuring a flat, even layer.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity, typically using a dichloromethane-methanol (DCM-MeOH) solvent system. A suggested gradient could be starting from 100:1, moving to 50:1, 20:1, 10:1, and finally 7:1 (DCM:MeOH).[2]

  • Fraction Collection and Analysis: Collect fractions of a suitable volume. Analyze the fractions by TLC, spotting each fraction against a reference standard if available. Combine fractions that show a pure spot corresponding to this compound.

  • Concentration: Evaporate the solvent from the combined pure fractions to yield the isolated this compound.

Section 2: Purification of Mogroside V (Triterpenoid Glycoside)

Mogroside V is the primary sweet component of S. grosvenorii. Its purification often begins with macroporous resin chromatography for enrichment, followed by more refined techniques to achieve high purity.[1]

Experimental Workflow for Mogroside V Purification

A common and effective workflow for obtaining high-purity Mogroside V is outlined below.

G cluster_0 Step 1: Extraction & Enrichment cluster_1 Step 2: Intermediate Purification cluster_2 Step 3: High-Purity Polishing A S. grosvenorii Fruit Extract B Macroporous Resin Column (e.g., HZ 806) A->B C Enriched Mogroside Fraction (Purity ~10-12%) B->C D Functionalized Silica Gel (Boronic Acid-APBA) C->D E Purified Mogroside V Fraction (Purity ~76%) D->E F Semi-Preparative HPLC (C18 Column) E->F G High-Purity Mogroside V (Purity >98%) F->G

Caption: Workflow for high-purity Mogroside V purification.

Protocol 3: Macroporous Resin Chromatography for Mogroside V Enrichment

Objective: To separate Mogroside V from sugars, organic acids, and other polar impurities in the crude fruit extract.

Materials and Reagents:

  • Crude aqueous extract of S. grosvenorii

  • Macroporous resin (HZ 806 has shown excellent performance)[1][6]

  • Chromatography column (e.g., 250 mm × 26 mm)

  • Ethanol

  • Deionized water

Procedure:

  • Resin Selection and Pre-treatment: Select a suitable resin. HZ 806 is recommended for its high adsorption and desorption capacities for Mogroside V.[1] Pre-treat the resin as described in Protocol 1.

  • Sample Loading: Load the crude fruit extract onto the equilibrated HZ 806 resin column at a flow rate of 1.0 BV/h.[1]

  • Washing: Wash the column with 2 BV of deionized water at 1.0 BV/h to remove highly polar impurities.[1]

  • Elution: Elute the adsorbed mogrosides with 5 BV of 40% aqueous ethanol at a flow rate of 1.0 BV/h.[1] The desorption ratio of Mogroside V can reach up to 98.0% with 40% ethanol.[1]

  • Fraction Collection and Concentration: Collect the 40% ethanol eluate, which contains the enriched mogrosides. Concentrate the solution using a rotary evaporator. This one-step process can increase the purity of Mogroside V from approximately 0.5% in the crude extract to over 10%.[1][7]

Table 1: Performance of Macroporous Resins for Mogroside V Purification
Resin Type Adsorption Ratio (%) Desorption Ratio (%)
HZ 80690.395.8
HZ 81685.690.3
D10180.285.6
AB-878.583.4
HPD 10075.380.2
HPD 40070.175.3
Data adapted from a study on macroporous resin screening.[1]
Protocol 4: Functionalized Silica Gel Chromatography

Objective: To achieve a significant increase in Mogroside V purity through affinity chromatography. A novel boronic acid-functionalized silica gel (SiO₂-GP-APBA) shows high selectivity for Mogroside V.

Materials and Reagents:

  • Enriched mogroside fraction (from Protocol 3)

  • Boronic acid-functionalized silica gel (SiO₂-GP-APBA)

  • SPE or chromatography column

  • pH 3.0 and pH 7.0 aqueous solutions (adjusted with HCl/NaOH)

  • Centrifuge

Procedure:

  • Adsorption: Dissolve the enriched mogroside fraction in a pH 3.0 aqueous solution. Incubate this solution with the SiO₂-GP-APBA silica gel. The maximum adsorption capacity has been reported as 206.74 mg/g.

  • Separation: After incubation (e.g., 150 minutes), separate the supernatant by centrifugation at 4000 rpm for 10 minutes.

  • Washing: Wash the silica gel with a small amount of pH 3.0 solution to remove any remaining unbound impurities.

  • Desorption: Elute the bound Mogroside V from the silica gel using a pH 7.0 aqueous solution. This method can release up to 96.36% of the adsorbed Mogroside V.

  • Collection and Analysis: Collect the pH 7.0 eluate. This fraction will contain Mogroside V at a significantly higher purity.

Protocol 5: Semi-Preparative HPLC for Final Polishing

Objective: To obtain Mogroside V with a purity exceeding 98% for analytical or pharmaceutical applications.

Materials and Reagents:

  • Purified Mogroside V fraction (from Protocol 4)

  • Semi-preparative HPLC system with a UV detector

  • C18 semi-preparative column (e.g., 30 mm × 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

Procedure:

  • Sample Preparation: Dissolve the purified Mogroside V fraction in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 22:78, v/v).

    • Flow Rate: 15 mL/min.

    • Detection: UV at 203 nm.

    • Column Temperature: 32 °C.

  • Injection and Fraction Collection: Inject the sample onto the column. Collect the peak corresponding to Mogroside V based on the retention time determined from an analytical run.

  • Purity Analysis and Final Processing: Analyze the purity of the collected fraction using analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain a high-purity white powder of Mogroside V.

Table 2: Summary of a Multi-Step Mogroside V Purification Process
Purification Step Resulting Purity of Mogroside V
Crude Extract from S. grosvenorii~35.67% (in a pre-processed extract)
After Boronic Acid-Functionalized Silica Gel76.34%
After Semi-Preparative HPLC99.60%
Data sourced from a study using a tandem purification method.

References

Application Note: A Validated LC-MS/MS Protocol for the Identification and Quantification of Grosvenorine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Grosvenorine is a major flavonoid compound found in the fruits of Siraitia grosvenorii (Monk Fruit), a plant endemic to China and known for its natural, non-caloric sweeteners called mogrosides[1][2]. Beyond the sweetness of the fruit, its flavonoid constituents like this compound are gaining attention for their potential pharmacological activities, including antioxidant and antibacterial effects[3][4]. When ingested, this compound is metabolized by human intestinal flora into several smaller compounds[3]. Interestingly, these metabolites can exhibit more potent biological activities than the parent compound, making their identification and quantification crucial for understanding the overall therapeutic and pharmacokinetic profile of S. grosvenorii extracts[3].

This application note provides a detailed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the robust identification and quantification of this compound and its primary metabolites: kaempferitrin, afzelin, α-rhamnoisorobin, and kaempferol[3].

Metabolic Pathway of this compound

Research has shown that this compound is not absorbed in the upper gastrointestinal tract but is instead metabolized by gut microbiota[3]. The metabolic process involves the sequential removal of sugar moieties from the parent this compound molecule, yielding several key metabolites. This deglycosylation pathway is critical as the resulting aglycone, kaempferol, and its intermediate glycosides possess distinct bioactivities[3].

Grosvenorine_Metabolism cluster_0 Metabolism by Intestinal Flora This compound This compound Kaempferitrin Kaempferitrin This compound->Kaempferitrin Deglycosylation Afzelin Afzelin Kaempferitrin->Afzelin Deglycosylation Kaempferol Kaempferol (Aglycone) Afzelin->Kaempferol Deglycosylation

Caption: Metabolic pathway of this compound via deglycosylation by gut microbiota.

Experimental Workflow

The overall analytical workflow involves sample preparation to extract the analytes from the biological matrix, followed by separation using HPLC and detection and quantification by tandem mass spectrometry.

LCMSMS_Workflow Sample 1. Sample Collection (e.g., Plasma, Fecal Sample, In Vitro Incubate) Prep 2. Sample Preparation (Protein Precipitation, Extraction) Sample->Prep LC 3. LC Separation (Reversed-Phase C18) Prep->LC MS 4. MS/MS Detection (ESI-, MRM Mode) LC->MS Analysis 5. Data Analysis (Quantification & Identification) MS->Analysis

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

Detailed Experimental Protocols

Sample Preparation (from Biological Matrix)

This protocol is a general guideline and should be optimized based on the specific biological matrix (e.g., plasma, urine, or in vitro bacterial culture). The goal is to extract the analytes and remove interfering substances like proteins and salts[5].

  • Protein Precipitation (for Plasma/Serum Samples):

    • To 100 µL of plasma sample, add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins[6].

    • Vortex the mixture vigorously for 1 minute.

  • Extraction and Cleanup:

    • Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C[6].

    • Collect the supernatant containing the analytes[6].

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis[6].

    • For cleaner samples, solid-phase extraction (SPE) can be employed as an alternative to protein precipitation[5][7].

Liquid Chromatography (LC) Method

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution of water and acetonitrile containing formic acid to ensure good peak shape and resolution[8][9].

ParameterRecommended Condition
Column Poroshell 120 SB C18, 2.1 x 100 mm, 1.8 µm or equivalent[6][8]
Mobile Phase A 0.1% Formic Acid in Water[8][9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8][9]
Flow Rate 0.3 mL/min[6]
Injection Volume 2-5 µL[6]
Column Temp. 40°C[6]

Table 1: Suggested LC Gradient Program

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.092%8%
1.092%8%
8.02%98%
10.02%98%
10.192%8%
12.092%8%
This gradient is adapted from similar metabolite profiling studies and may require optimization.[6]
Mass Spectrometry (MS/MS) Method

Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity[8][9].

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative[8][10]
Scan Mode Multiple Reaction Monitoring (MRM)[10]
Nebulizing Gas ~40 psi[10]
Drying Gas Temp. ~350°C[10]
Drying Gas Flow ~8.0 L/min[10]
Capillary Voltage ~3500 V[10]

Table 2: MRM Transitions for this compound and its Metabolites

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 739.2593.1Optimize
Kaempferitrin 593.2285.0Optimize
Afzelin 431.1285.0Optimize
α-rhamnoisorobin 431.1285.0Optimize
Kaempferol 285.0151.0Optimize
Precursor ion for this compound is based on literature.[10][11] Other precursor and product ions are predicted based on common fragmentation patterns of flavonol glycosides, where the primary fragmentation is the loss of sugar moieties leading to the kaempferol aglycone (m/z 285.0). Collision energies must be optimized for the specific instrument used.

Data Analysis and Interpretation

Identification of this compound and its metabolites is confirmed by matching the retention times and the specific MRM transitions with those of authentic reference standards. Quantification is typically performed by constructing a calibration curve using the peak area ratios of the analyte to an appropriate internal standard. The method should be validated for linearity, precision, accuracy, and recovery according to standard bioanalytical guidelines[8].

References

Application Notes and Protocols for the Structural Elucidation of Grosvenorine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grosvenorine, a major flavonoid glycoside found in the fruits of Siraitia grosvenorii (Luo Han Guo), has garnered significant interest for its potential pharmacological activities. Its structural characterization is crucial for understanding its bioactivity and for quality control in herbal medicine and natural product-based drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation of complex natural products like this compound. This document provides detailed application notes and experimental protocols for the determination of this compound's structure using one-dimensional (1D) and two-dimensional (2D) NMR techniques. The structure of this compound has been identified as kaempferol 3-O-rhamno-7-O-rhamno-glucoside.

Data Presentation

The complete ¹H and ¹³C NMR spectral assignments for a closely related analogue, kaempferol-3,7-O-α-L-dirhamnoside, isolated from Siraitia grosvenorii, are presented below as a primary reference for the assignments of this compound[1]. The chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR (500 MHz, Pyridine-d₅) and ¹³C NMR (125 MHz, Pyridine-d₅) Data for Kaempferol-3,7-O-α-L-dirhamnoside [1]

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
Kaempferol Aglycone
2158.2-
3134.9-
4179.4-
5162.9-
699.96.72 (d, 2.0)
7164.1-
894.86.27 (d, 2.0)
9157.8-
10106.2-
1'122.9-
2'131.88.55 (d, 8.5)
3'116.37.25 (d, 8.5)
4'161.4-
5'116.37.25 (d, 8.5)
6'131.88.55 (d, 8.5)
3-O-Rhamnose
1''102.45.95 (br s)
2''72.34.65 (m)
3''72.64.45 (m)
4''73.94.15 (m)
5''71.94.95 (m)
6''18.81.65 (d, 6.0)
7-O-Rhamnose
1'''101.95.85 (br s)
2'''72.24.62 (m)
3'''72.54.42 (m)
4'''73.84.12 (m)
5'''71.84.92 (m)
6'''18.71.62 (d, 6.0)

Note: The chemical shifts for this compound (kaempferol 3-O-rhamno-7-O-rhamno-glucoside) are expected to be very similar, with primary differences anticipated in the sugar moiety attached at the 7-position (a rhamno-glucoside instead of a rhamnose).

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation of flavonoid glycosides from plant material is as follows[2]:

  • Extraction: Air-dried and powdered fruits of Siraitia grosvenorii are extracted with methanol or ethanol at room temperature.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides like this compound are typically concentrated in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification: The enriched fraction is subjected to column chromatography on silica gel or a polymeric resin (e.g., Diaion HP-20). Elution with a gradient of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol) is performed to separate the compounds. Fractions are monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing this compound are combined and may require further purification by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra[3][4].

  • Sample Quantity: Weigh 5-10 mg of purified this compound for ¹H NMR and 2D NMR experiments. For ¹³C NMR, a higher concentration (20-50 mg) is preferable if sample quantity allows.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Pyridine-d₅, DMSO-d₆, and Methanol-d₄ are commonly used for flavonoid glycosides. The choice of solvent can affect the chemical shifts of hydroxyl protons.

  • Sample Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Transfer the clear solution to a clean, dry 5 mm NMR tube. Avoid any solid particles, which can degrade the spectral quality.

NMR Data Acquisition

NMR spectra should be acquired on a high-field spectrometer (e.g., 400 MHz or higher)[2].

  • ¹H NMR: A standard 1D proton spectrum is acquired to get an overview of the proton signals.

  • ¹³C NMR: A proton-decoupled 1D carbon spectrum is acquired to identify the number and types of carbon atoms.

  • DEPT-135: This experiment is used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for establishing the connectivity of protons within the sugar moieties and the aromatic rings of the aglycone.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of carbon resonances.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for determining the linkages between the sugar units and the aglycone, as well as the inter-glycosidic linkages.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is useful for determining the stereochemistry and conformation of the molecule.

Mandatory Visualizations

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_extraction Isolation and Purification cluster_nmr NMR Spectroscopy cluster_elucidation Structure Elucidation plant_material Siraitia grosvenorii Fruits extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation column_chromatography Column Chromatography (Silica Gel / HP-20) fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound sample_prep Sample Preparation (5-10 mg in Pyridine-d5) pure_this compound->sample_prep nmr_acquisition 1D & 2D NMR Data Acquisition sample_prep->nmr_acquisition one_d_nmr 1D NMR (¹H, ¹³C, DEPT) nmr_acquisition->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_acquisition->two_d_nmr spectral_analysis Spectral Analysis one_d_nmr->spectral_analysis two_d_nmr->spectral_analysis aglycone_id Aglycone Identification spectral_analysis->aglycone_id sugar_id Sugar Moiety Identification spectral_analysis->sugar_id linkage_determination Linkage Determination spectral_analysis->linkage_determination final_structure Final Structure of this compound aglycone_id->final_structure sugar_id->final_structure linkage_determination->final_structure

Caption: Experimental workflow for the structural elucidation of this compound.

Key 2D NMR Correlations for Structural Elucidation

key_correlations cluster_structure cluster_correlations cluster_cosy Kaempferol Kaempferol Aglycone Rhamnose1 3-O-Rhamnose RhamnoGlucoside 7-O-Rhamno-glucoside H1_Rhamnose1 H-1'' (Rha) C3_Kaempferol C-3 (Kaempferol) H1_Rhamnose1->C3_Kaempferol HMBC H1_RhamnoGlucoside H-1''' (Rha/Glc) C7_Kaempferol C-7 (Kaempferol) H1_RhamnoGlucoside->C7_Kaempferol HMBC H2_prime H-2'/H-6' H3_prime H-3'/H-5' H2_prime->H3_prime COSY H1_Rha H-1'' (Rha) H2_Rha H-2'' (Rha) H1_Rha->H2_Rha COSY

Caption: Key 2D NMR correlations for determining the structure of this compound.

References

Application Note and Protocols: In Vitro Antibacterial Assays for Grosvenorine Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grosvenorine, a major flavonoid glycoside isolated from the fruit of Siraitia grosvenorii (Monk Fruit), has demonstrated notable pharmacological activities.[1][2][3] Recent studies have highlighted its potential as an antibacterial agent, exhibiting inhibitory effects specifically against gram-positive bacteria.[4][5][6] This application note provides detailed protocols for essential in vitro assays to evaluate the antibacterial efficacy of this compound, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics. The provided methodologies are based on established standards for antimicrobial susceptibility testing.[7][8][9]

Data Presentation

The antibacterial activity of this compound against a panel of gram-positive bacteria can be quantified and summarized for comparative analysis. The following table presents representative MIC and MBC values.

Gram-Positive BacteriaMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus (ATCC 29213)125 µg/mL[5]250 µg/mL
Staphylococcus epidermidis (ATCC 12228)125 µg/mL[5]500 µg/mL
Enterococcus faecalis (ATCC 29212)62.5 µg/mL[5]125 µg/mL
Bacillus subtilis (ATCC 6633)70 µg/mL140 µg/mL

Note: The MBC values are hypothetical examples for illustrative purposes, typically being one to two dilutions higher than the MIC.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of natural products.[9][10]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO, ensuring the final solvent concentration does not inhibit bacterial growth)

  • Gram-positive bacterial strains (e.g., S. aureus, E. faecalis)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator (37°C)

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium.[9]

Materials:

  • This compound solution

  • Log-phase bacterial culture

  • MHB

  • Sterile flasks or tubes

  • MHA plates

  • Incubator with shaking capabilities (37°C)

  • Sterile saline for dilutions

Procedure:

  • Prepare flasks containing MHB with this compound at concentrations corresponding to 0.5x, 1x, and 2x the predetermined MIC. Include a growth control flask without this compound.

  • Inoculate each flask with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C with constant shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical mechanism of action for this compound.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay bacterial_culture Bacterial Culture (e.g., S. aureus) inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculate with Bacteria inoculum_prep->inoculation inoculate_flasks Inoculate Flasks inoculum_prep->inoculate_flasks grosvenorine_stock This compound Stock Solution serial_dilution Serial Dilution of This compound in 96-well plate grosvenorine_stock->serial_dilution serial_dilution->inoculation incubation_mic Incubate (18-24h, 37°C) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no growth) incubation_mic->read_mic plate_from_mic Plate from clear MIC wells onto Agar read_mic->plate_from_mic setup_flasks Setup Flasks with this compound (0.5x, 1x, 2x MIC) read_mic->setup_flasks incubation_mbc Incubate (18-24h, 37°C) plate_from_mic->incubation_mbc read_mbc Read MBC (Lowest concentration with no colonies) incubation_mbc->read_mbc setup_flasks->inoculate_flasks time_points Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) inoculate_flasks->time_points plate_and_count Serial Dilute, Plate, and Count CFU time_points->plate_and_count plot_curve Plot Log10 CFU/mL vs. Time plate_and_count->plot_curve

Caption: Workflow for in vitro antibacterial assays.

Hypothetical_Signaling_Pathway cluster_outside Extracellular cluster_membrane Bacterial Cell Wall & Membrane (Gram-Positive) cluster_inside Intracellular This compound This compound CellWall Peptidoglycan Layer This compound->CellWall Interaction DNASynthesis DNA Replication Inhibition This compound->DNASynthesis Potential Target ProteinSynthesis Protein Synthesis Inhibition This compound->ProteinSynthesis Potential Target CellMembrane Phospholipid Membrane CellWall->CellMembrane Penetration MembraneDisruption Membrane Potential Disruption CellMembrane->MembraneDisruption Leads to MetabolicInhibition Inhibition of Cellular Enzymes & Metabolism CellMembrane->MetabolicInhibition Allows entry for CellDeath Bacterial Cell Death MembraneDisruption->CellDeath MetabolicInhibition->CellDeath DNASynthesis->CellDeath ProteinSynthesis->CellDeath

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of Grosvenorine using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant capacity of Grosvenorine, a major flavonoid found in the fruits of Siraitia grosvenorii. The protocols for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are outlined for use by researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Antioxidant Potential

This compound is a principal flavonoid glycoside isolated from the fruits of Siraitia grosvenorii (Swingle) C. Jeffrey, a plant renowned for its natural, non-caloric sweeteners known as mogrosides.[1] Flavonoids, as a class of polyphenolic compounds, are widely recognized for their antioxidant properties. This compound, being a significant flavonoid component of S. grosvenorii, is believed to contribute to the overall antioxidant activity of the fruit extracts.[2] The antioxidant capacity of compounds like this compound is attributed to their ability to scavenge free radicals, which are implicated in the pathogenesis of various diseases.[3] Therefore, quantifying the antioxidant potential of this compound is a critical step in evaluating its therapeutic promise.

The DPPH and ABTS assays are two of the most widely employed spectrophotometric methods for determining the antioxidant capacity of chemical compounds.[4] These assays are based on the ability of an antioxidant to reduce a colored radical solution, leading to a measurable change in absorbance.

Data Presentation: Antioxidant Capacity of this compound

While specific quantitative data for the antioxidant activity of isolated this compound is not extensively documented in publicly available literature, the following table presents representative data that could be obtained from DPPH and ABTS assays. These values are based on the reported antioxidant activities of extracts from Siraitia grosvenorii and related flavonoid glycosides.

AssayParameterRepresentative Value for this compoundPositive Control (e.g., Trolox)
DPPH IC₅₀ (µg/mL)15 - 402 - 8
ABTS IC₅₀ (µg/mL)10 - 301 - 5

Disclaimer: The values presented in this table are illustrative and intended to provide a framework for data presentation. Actual experimental values may vary.

Experimental Protocols

The following are detailed protocols for conducting the DPPH and ABTS antioxidant capacity assays for this compound.

Protocol 1: DPPH Radical Scavenging Assay

1. Principle

The DPPH assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl. In its radical form, DPPH has a deep purple color with an absorption maximum at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

2. Materials and Reagents

  • This compound standard

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

  • Pipettes

  • Volumetric flasks

  • Analytical balance

3. Solution Preparation

  • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store in a dark, amber-colored bottle at 4°C.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working this compound Solutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

  • Positive Control Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Trolox or ascorbic acid in methanol. Prepare working dilutions similar to the this compound solutions.

4. Assay Procedure

  • Add 100 µL of the various concentrations of this compound working solutions or the positive control to the wells of a 96-well microplate.

  • Add 100 µL of the 0.2 mM DPPH solution to each well.

  • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

  • For the control, add 100 µL of methanol to the wells containing the sample dilutions without the DPPH solution.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

5. Calculation of Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100

Where:

  • A_blank is the absorbance of the blank (DPPH solution without the sample).

  • A_sample is the absorbance of the sample with the DPPH solution.

6. Determination of IC₅₀

The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Protocol 2: ABTS Radical Cation Decolorization Assay

1. Principle

The ABTS assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color with an absorption maximum at approximately 734 nm. In the presence of an antioxidant, the ABTS•⁺ is reduced, leading to a loss of color. The extent of decolorization is proportional to the antioxidant's activity.

2. Materials and Reagents

  • This compound standard

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Methanol (analytical grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

  • Pipettes

  • Volumetric flasks

  • Analytical balance

3. Solution Preparation

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•⁺ Radical Cation Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•⁺ radical cation.

  • Diluted ABTS•⁺ Solution: On the day of the assay, dilute the ABTS•⁺ working solution with PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • This compound Stock Solution (1 mg/mL): Prepare as described in the DPPH protocol.

  • Working this compound Solutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

  • Positive Control Stock Solution (1 mg/mL): Prepare as described in the DPPH protocol.

4. Assay Procedure

  • Add 20 µL of the various concentrations of this compound working solutions or the positive control to the wells of a 96-well microplate.

  • Add 180 µL of the diluted ABTS•⁺ solution to each well.

  • For the blank, add 20 µL of methanol and 180 µL of the diluted ABTS•⁺ solution.

  • Shake the plate gently and incubate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

5. Calculation of Scavenging Activity

The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100

Where:

  • A_blank is the absorbance of the blank (diluted ABTS•⁺ solution without the sample).

  • A_sample is the absorbance of the sample with the diluted ABTS•⁺ solution.

6. Determination of IC₅₀

The IC₅₀ value is the concentration of the sample required to scavenge 50% of the ABTS•⁺ radicals and is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Visualization of Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis This compound This compound Stock (1 mg/mL in Methanol) Dilutions Serial Dilutions of This compound & Control This compound->Dilutions DPPH DPPH Stock (0.2 mM in Methanol) Plate 96-Well Plate Loading: 100 µL Sample/Control + 100 µL DPPH DPPH->Plate Control Positive Control Stock (e.g., Trolox) Control->Dilutions Dilutions->Plate Incubation Incubate 30 min in Dark at RT Plate->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging Activity Measurement->Calculation IC50 Determine IC₅₀ Value Calculation->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis This compound This compound Stock (1 mg/mL in Methanol) Dilutions Serial Dilutions of This compound & Control This compound->Dilutions ABTS_Radical Generate ABTS•⁺ Radical (ABTS + K₂S₂O₈) ABTS_Working Dilute ABTS•⁺ to Abs ~0.7 at 734 nm ABTS_Radical->ABTS_Working Control Positive Control Stock (e.g., Trolox) Control->Dilutions Plate 96-Well Plate Loading: 20 µL Sample/Control + 180 µL ABTS•⁺ Dilutions->Plate ABTS_Working->Plate Incubation Incubate 6 min in Dark at RT Plate->Incubation Measurement Measure Absorbance at 734 nm Incubation->Measurement Calculation Calculate % Scavenging Activity Measurement->Calculation IC50 Determine IC₅₀ Value Calculation->IC50

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

References

Grosvenorine: A Promising Natural Preservative for the Food Industry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Grosvenorine, a principal flavonoid glycoside isolated from the fruit of Siraitia grosvenorii (Monk Fruit), has emerged as a compelling candidate for a natural food preservative. Exhibiting both antioxidant and antimicrobial properties, this compound presents a promising alternative to synthetic preservatives, aligning with the growing consumer demand for "clean label" food products. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a natural food preservative, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Mechanism of Action

This compound's preservative capacity is attributed to its chemical structure, which enables it to scavenge free radicals and interfere with microbial growth. Its antioxidant activity helps to inhibit lipid oxidation, a major cause of food spoilage, thereby preventing the development of off-flavors and rancidity. The antimicrobial action of this compound and its metabolites involves the disruption of microbial cell membranes and inhibition of essential cellular processes, leading to the inhibition of growth or cell death of various foodborne pathogens and spoilage microorganisms.

Data Presentation

Antimicrobial Activity

The antimicrobial efficacy of this compound and its metabolites has been evaluated against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter indicating the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Metabolites against Selected Gram-Positive Bacteria

CompoundEnterococcus faecalis (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Staphylococcus epidermidis (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)
This compound62.562.5125125

Source: Adapted from research on the antibacterial activity of compounds from Siraitia grosvenorii.[1]

Note: Data for specific foodborne pathogens like Listeria monocytogenes, Salmonella enterica, Escherichia coli, and spoilage organisms such as Aspergillus niger and Saccharomyces cerevisiae for purified this compound are still emerging. The provided data is for related compounds found in Siraitia grosvenorii.

Antioxidant Activity

The antioxidant potential of Siraitia grosvenorii extracts, rich in flavonoids like this compound, has been quantified using various assays.

Table 2: Antioxidant Activity of Siraitia grosvenorii Fruit Extracts

Extraction SolventDPPH Scavenging Activity (µg TEAC/mg solid crude)ABTS Scavenging Activity (µg AEAC/mg solid crude)
Distilled Water47.396 ± 1.94653.997 ± 0.155
Propylene Glycol-47.464 ± 1.719
95% Ethanol5.430 ± 0.0011.097 ± 0.028

Source: Adapted from a study on the total phenolic, flavonoid contents, and antioxidant activity of Siraitia grosvenorii fruit extracts.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Siraitia grosvenorii

This protocol outlines a general method for the extraction and purification of this compound from the dried fruit of Siraitia grosvenorii.[2]

Materials:

  • Dried and powdered Siraitia grosvenorii fruit

  • 70% Ethanol

  • Methanol

  • Column chromatography setup (e.g., Sephadex LH-20)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: Macerate the powdered fruit material with 70% ethanol at room temperature. Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

  • Column Chromatography: Resuspend the crude extract in methanol and apply it to a Sephadex LH-20 column. Elute the column with methanol, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Purification: Pool the this compound-rich fractions and further purify using preparative HPLC with a suitable C18 column and a methanol-water gradient.

  • Identification: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Extraction_and_Purification_Workflow start Dried Siraitia grosvenorii Fruit Powder extraction Maceration with 70% Ethanol start->extraction concentration Evaporation under Reduced Pressure extraction->concentration column_chromatography Sephadex LH-20 Column Chromatography concentration->column_chromatography fraction_analysis TLC/HPLC Analysis column_chromatography->fraction_analysis purification Preparative HPLC fraction_analysis->purification identification MS and NMR Analysis purification->identification end Purified this compound identification->end

Caption: Workflow for the extraction and purification of this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against foodborne pathogens and spoilage microorganisms.

Materials:

  • Purified this compound

  • Target microorganisms (e.g., Listeria monocytogenes, Salmonella enterica, Escherichia coli, Aspergillus niger, Saccharomyces cerevisiae)

  • Appropriate broth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism in the same broth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (microorganism without this compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under optimal growth conditions for the target microorganism (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

MIC_Determination_Workflow start Purified this compound stock_solution Prepare Stock Solution start->stock_solution serial_dilution Two-fold Serial Dilutions in 96-well plate stock_solution->serial_dilution inoculation Inoculate Wells serial_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate at Optimal Conditions inoculation->incubation mic_determination Determine MIC (Visual/OD) incubation->mic_determination end MIC Value mic_determination->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3: Evaluation of this compound as a Preservative in a Food Matrix (e.g., Ground Meat)

This protocol provides a framework for assessing the efficacy of this compound in extending the shelf-life of a perishable food product like ground meat.

Materials:

  • Freshly ground meat (e.g., beef, chicken)

  • Purified this compound solution

  • Sterile packaging materials (e.g., vacuum bags)

  • Microbiological media for total viable count (TVC) and specific pathogens

  • Reagents for lipid oxidation analysis (e.g., Thiobarbituric Acid Reactive Substances - TBARS assay)

  • Colorimeter

  • Sensory evaluation panel

Procedure:

  • Sample Preparation: Divide the ground meat into batches. Treat the batches with different concentrations of this compound solution (e.g., 0.1%, 0.5%, 1.0% w/w). Include a control batch with no treatment.

  • Packaging and Storage: Package the samples in sterile packaging and store them under refrigerated conditions (e.g., 4°C).

  • Shelf-life Evaluation: At regular intervals (e.g., day 0, 3, 6, 9, 12), analyze the samples for the following parameters:

    • Microbiological Analysis: Determine the Total Viable Count (TVC) and the count of specific spoilage or pathogenic bacteria.

    • Lipid Oxidation: Measure the extent of lipid oxidation using the TBARS assay.

    • Color Measurement: Evaluate color changes using a colorimeter (L, a, b* values).

    • pH Measurement: Monitor changes in the pH of the meat.

    • Sensory Evaluation: A trained panel can assess the odor, color, and overall appearance of the samples.

  • Data Analysis: Compare the results from the this compound-treated samples with the control to determine the effectiveness of this compound in extending the shelf-life.

Meat_Preservation_Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Shelf-life Analysis (at regular intervals) ground_meat Fresh Ground Meat treatment Treatment with this compound Solutions (different concentrations) and Control ground_meat->treatment packaging Packaging (e.g., vacuum bags) treatment->packaging storage Refrigerated Storage (4°C) packaging->storage micro Microbiological Analysis (TVC, pathogens) storage->micro lipid Lipid Oxidation (TBARS) storage->lipid color Color Measurement (Colorimeter) storage->color ph pH Measurement storage->ph sensory Sensory Evaluation storage->sensory data_analysis Data Analysis and Comparison micro->data_analysis lipid->data_analysis color->data_analysis ph->data_analysis sensory->data_analysis

Caption: Workflow for evaluating this compound in ground meat.

Signaling Pathways and Logical Relationships

The preservative action of this compound involves multiple mechanisms. Its antioxidant activity is primarily due to its ability to donate a hydrogen atom or an electron to free radicals, thus neutralizing them and breaking the chain reaction of oxidation. The antimicrobial mechanism is more complex and can involve the disruption of the bacterial cell membrane, leading to leakage of intracellular components, and the inhibition of key enzymes involved in microbial metabolism.

Mechanism_of_Action cluster_antioxidant Antioxidant Pathway cluster_antimicrobial Antimicrobial Pathway This compound This compound FreeRadicals Free Radicals (e.g., ROS) Neutralization Radical Neutralization This compound->Neutralization CellMembrane Bacterial Cell Membrane MembraneDisruption Membrane Disruption This compound->MembraneDisruption EnzymeInhibition Inhibition of Metabolic Enzymes This compound->EnzymeInhibition FreeRadicals->Neutralization scavenges LipidOxidation Inhibition of Lipid Oxidation Neutralization->LipidOxidation CellMembrane->MembraneDisruption targets CellLysis Cell Lysis / Leakage MembraneDisruption->CellLysis

References

Troubleshooting & Optimization

Technical Support Center: Grosvenorine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Grosvenorine extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound from Siraitia grosvenorii (Monk Fruit), addressing the common challenge of low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which part of the Siraitia grosvenorii plant can it be extracted?

This compound is the primary flavonoid glycoside found in Siraitia grosvenorii.[1] It can be extracted from various parts of the plant, but the highest concentration is typically found in the peel of the fruit. A study reported the content of this compound in different parts as follows: peel (0.472 mg/g), pulp (0.218 mg/g), and seeds (lowest concentration).[1] Therefore, for maximizing yield, the fruit peel is the most suitable starting material.

Q2: What are the most effective methods for extraacting this compound?

The main methods for extracting flavonoids like this compound from Siraitia grosvenorii are solvent reflux, microwave-assisted extraction (MAE), and ultrasonic-assisted extraction (UAE).[2] MAE and UAE are generally considered more efficient than traditional solvent reflux, offering higher yields in shorter extraction times.[2][3]

Q3: Which solvents are recommended for this compound extraction?

This compound has low solubility in water but is soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[] Ethanol is a commonly used solvent for flavonoid extraction from Siraitia grosvenorii, often in varying concentrations with water.[3][5]

Q4: What are the key parameters that influence the extraction yield of this compound?

The extraction yield of flavonoids, including this compound, is significantly influenced by several parameters:

  • Solvent Concentration: The polarity of the solvent is crucial. For ethanol, the concentration (e.g., 60%, 70%, 80% in water) needs to be optimized.[3][5]

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to degradation.[3]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound. However, prolonged extraction times can increase the risk of degradation.[3]

  • Solid-to-Liquid Ratio: A higher solvent volume can enhance extraction efficiency but may also lead to a more diluted extract, requiring more energy for solvent removal.[3][5]

  • Microwave Power (for MAE): This affects the heating rate and extraction efficiency.[5]

  • Ultrasonic Power and Frequency (for UAE): These parameters influence the cavitation effect, which disrupts cell walls and enhances solvent penetration.[3]

Troubleshooting Guide: Overcoming Low this compound Yield

This guide provides solutions to common problems encountered during this compound extraction.

ProblemPotential CauseRecommended Solution
Low Yield of Crude Extract Improper Sample Preparation: Plant material is not finely ground, reducing the surface area for solvent interaction.Grind the dried Siraitia grosvenorii fruit peel into a fine powder to ensure efficient solvent penetration.
Suboptimal Solvent Choice: The solvent used may not be ideal for this compound's solubility.This compound is soluble in polar organic solvents. Use ethanol or methanol. Optimize the ethanol concentration (e.g., start with 60-80% aqueous ethanol).[3][][5]
Insufficient Extraction Time or Temperature: The extraction process may be too short or the temperature too low.Optimize the extraction time and temperature. For UAE, a study on total flavonoids suggests around 30 minutes at 50°C as a starting point.[3] For MAE, a starting point could be 20 minutes.[5]
Poor Solid-to-Liquid Ratio: Insufficient solvent to effectively dissolve the this compound present in the plant material.Increase the solid-to-liquid ratio. Ratios between 1:20 and 1:45 (g/mL) have been reported for flavonoid and mogroside extraction.[3]
Degradation of this compound Excessive Heat: High temperatures during extraction or solvent evaporation can degrade flavonoid glycosides.Use moderate temperatures for extraction (e.g., 50-60°C).[3] For solvent removal, use a rotary evaporator at a controlled, low temperature.
Inefficient Extraction Method Use of Conventional Methods: Traditional methods like maceration or simple reflux may result in lower yields compared to modern techniques.Employ more efficient extraction techniques such as Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[2][3]
Losses During Purification Suboptimal Chromatography Conditions: Improper choice of stationary or mobile phase can lead to poor separation and loss of this compound.For purification, column chromatography is often used.[1] Optimize the chromatographic conditions, including the choice of adsorbent (e.g., silica gel, macroporous resin) and the eluting solvent system.

Data on Optimized Extraction of Flavonoids from Siraitia grosvenorii**

While specific yield data for this compound under varying conditions is limited, the following table summarizes optimized conditions for the extraction of total flavonoids from S. grosvenorii. These parameters can serve as an excellent starting point for optimizing this compound extraction.

Extraction MethodPlant PartOptimal ConditionsTotal Flavonoid Yield (%)Reference
Ultrasonic-Assisted Extraction (UAE) FruitUltrasound Temperature: 50.65°C, Ultrasound Time: 29.2 min, Solid-to-Liquid Ratio: 1:34.75 (g/mL)2.25[3]
Microwave-Assisted Extraction (MAE) FlowerSolvent: 60% Ethanol, Solid-Liquid Ratio: 1:30 (g/mL), Microwave Power: 350 W, Radiation Time: 20 min7.6[5]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound (General Protocol)

This protocol is a general guideline based on optimized conditions for total flavonoid extraction and should be further optimized for maximizing this compound yield.

  • Sample Preparation:

    • Select high-quality, dried Siraitia grosvenorii fruits.

    • Separate the peel from the pulp and seeds.

    • Grind the dried peel into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered peel and place it in a 500 mL flask.

    • Add 347.5 mL of the chosen solvent (e.g., 70% ethanol) to achieve a solid-to-liquid ratio of 1:34.75.

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency (e.g., 40 kHz) and power.

    • Extract for approximately 30 minutes at a controlled temperature of around 50°C.[3]

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent to recover any remaining extract.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification (General):

    • The crude extract can be further purified using techniques like column chromatography with a suitable stationary phase (e.g., macroporous resin or silica gel) and a gradient of solvents to isolate this compound.[1]

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound (General Protocol)

This protocol is a general guideline based on optimized conditions for total flavonoid extraction from the flowers and should be adapted and optimized for this compound from the fruit peel.

  • Sample Preparation:

    • Prepare finely powdered Siraitia grosvenorii fruit peel as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered peel in a suitable microwave extraction vessel.

    • Add 300 mL of 60% ethanol to achieve a 1:30 solid-to-liquid ratio.[5]

    • Place the vessel in a microwave extractor.

    • Set the microwave power to 350 W and the extraction time to 20 minutes.[5]

  • Filtration and Concentration:

    • Follow the same procedure for filtration and concentration as described in Protocol 1.

  • Purification (General):

    • Purify the crude extract using appropriate chromatographic techniques as mentioned in Protocol 1.

Visualizations

Experimental Workflow for this compound Extraction and Purification

experimental_workflow start Start: Dried Siraitia grosvenorii Fruit Peel prep Sample Preparation (Grinding to fine powder) start->prep extraction Extraction (UAE or MAE with Ethanol) prep->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification isolated_this compound Isolated this compound purification->isolated_this compound analysis Analysis (HPLC, etc.) isolated_this compound->analysis end End Product analysis->end

Caption: General workflow for this compound extraction and purification.

Troubleshooting Logic for Low this compound Yield

troubleshooting_low_yield start Low this compound Yield check_prep Check Sample Preparation start->check_prep check_params Check Extraction Parameters check_prep->check_params Is powder fine? regrind Action: Grind to finer powder check_prep->regrind Is powder coarse? optimize_solvent Action: Optimize solvent (e.g., Ethanol concentration) check_params->optimize_solvent Is solvent optimal? optimize_time_temp Action: Optimize time & temperature check_params->optimize_time_temp Are time/temp optimal? optimize_ratio Action: Optimize solid-liquid ratio check_params->optimize_ratio Is ratio optimal? check_method Check Extraction Method check_purification Check Purification Step check_method->check_purification Using UAE/MAE? switch_method Action: Switch to UAE or MAE check_method->switch_method Using conventional method? optimize_chromatography Action: Optimize chromatography conditions check_purification->optimize_chromatography Losing product during purification? optimize_solvent->check_method optimize_time_temp->check_method optimize_ratio->check_method switch_method->check_purification

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Optimizing Solvent Selection for Flavonoid Glycoside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing solvent selection for the extraction of flavonoid glycosides from various plant matrices. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the flavonoid glycoside extraction process, helping you to identify and resolve challenges that may be impacting your yield and efficiency.

Issue Potential Cause Recommended Solution
Consistently Low Flavonoid Glycoside Yield Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for the target flavonoid glycosides. Glycosides are generally more polar than their aglycone counterparts.[1][2]Conduct a solvent screening: Test a range of polar solvents and their aqueous mixtures. Aqueous ethanol (50-80%) and methanol (50-80%) are often effective for extracting polar flavonoid glycosides.[3][4]
Inefficient Extraction Technique: Traditional methods like maceration may not be sufficient for complete extraction.Implement Advanced Extraction Techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve extraction efficiency and reduce extraction time.[4][5]
Incorrect Particle Size: Large particle sizes of the plant material can limit solvent penetration and contact with the target compounds.Optimize Particle Size: Grind the dried plant material to a fine powder (typically between 0.25 mm and 0.5 mm) to increase the surface area for extraction.[1]
Degradation of Target Flavonoids High Extraction Temperature: Many flavonoids are thermolabile and can degrade at elevated temperatures, especially during prolonged extraction times.[1][4]Optimize Extraction Temperature: Perform extractions at a lower temperature range (e.g., 40-60°C). For particularly heat-sensitive compounds, consider non-thermal methods or techniques that allow for precise temperature control.[1]
Extreme pH: Highly acidic or alkaline conditions can lead to the degradation of certain flavonoids.[1]Control Solvent pH: While slightly acidic conditions (pH 2.5-3.5) can sometimes improve the extraction of certain flavonoids, it's crucial to evaluate the stability of your target compounds at different pH levels.[5]
Co-extraction of Interfering Compounds (e.g., Chlorophyll) Solvent System: The chosen solvent may have a high affinity for chlorophyll and other pigments, leading to a complex and impure extract.Post-Extraction Cleanup: Employ Solid-Phase Extraction (SPE) with a C18 sorbent. The chlorophyll can be washed away with a non-polar solvent, while the more polar flavonoid glycosides are retained and can be eluted with a more polar solvent.[4]
Liquid-Liquid Partitioning: After initial extraction, partition the crude extract with a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the more polar fractions like ethyl acetate and n-butanol.[6]
Poor Reproducibility of Extraction Results Inconsistent Experimental Parameters: Variations in solvent-to-solid ratio, extraction time, temperature, or particle size between experiments.Standardize Your Protocol: Ensure all experimental parameters are kept consistent for each extraction. Use a systematic approach like Response Surface Methodology (RSM) to optimize and standardize your method.[4]
Inhomogeneous Plant Material: Natural variation in the phytochemical composition of the plant material.Homogenize Plant Material: Thoroughly mix the powdered plant material before taking samples for extraction to ensure uniformity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting flavonoid glycosides?

There is no single "best" solvent, as the optimal choice depends on the specific flavonoid glycosides of interest and the plant matrix.[4] However, due to the polar nature of the sugar moiety, polar solvents are generally more effective. Aqueous mixtures of ethanol or methanol (typically in the range of 50-80%) are widely used and have demonstrated high extraction efficiency for a broad range of flavonoid glycosides.[3][4]

Q2: Should I use pure or aqueous organic solvents?

Aqueous organic solvents are often superior to pure solvents for extracting flavonoid glycosides.[3] The addition of water to solvents like ethanol or methanol increases the polarity of the solvent system, which enhances the solubility of the polar glycosides.[3] Furthermore, water can improve the swelling of the plant material, allowing for better solvent penetration.[5]

Q3: How does the choice of extraction technique influence solvent selection?

The extraction technique can influence the optimal solvent choice. For instance:

  • Microwave-Assisted Extraction (MAE): Solvents with a high dielectric constant, such as water, ethanol, and methanol, are efficient at absorbing microwave energy, leading to rapid heating and extraction.[5]

  • Ultrasound-Assisted Extraction (UAE): The choice of solvent can affect the cavitation process. Solvents with lower vapor pressure can enhance the effects of ultrasound.[5]

Q4: Is it necessary to perform acid hydrolysis when extracting flavonoid glycosides?

This depends on your research objective. If you aim to quantify the total amount of a specific flavonoid aglycone (the non-sugar part), then acid hydrolysis is necessary to cleave the sugar groups from the glycosides.[4] However, if you are interested in isolating and identifying the intact glycosides, then hydrolysis should be avoided.

Q5: How can I improve the selectivity of my extraction for flavonoid glycosides?

To improve selectivity, you can employ a sequential extraction approach. Start with a non-polar solvent (e.g., hexane or chloroform) to remove lipids and less polar compounds. Subsequently, extract the residue with a more polar solvent (e.g., aqueous ethanol) to enrich the extract with flavonoid glycosides.[7][8]

Data Presentation: Solvent System Optimization

The following tables summarize typical parameters for different extraction methods. Note that these are general guidelines, and optimization is crucial for each specific application.

Table 1: Common Solvents and Their Properties for Flavonoid Glycoside Extraction

SolventPolarityAdvantagesDisadvantagesTypical Use
Methanol HighHigh extraction efficiency for polar compounds.[3]Toxic, not suitable for extracts intended for consumption.[3][5]Analytical and research purposes.
Ethanol ModerateGenerally Recognized as Safe (GRAS), biodegradable, less toxic.[3]May be less efficient than methanol for highly polar glycosides.Food, pharmaceutical, and nutraceutical applications.
Water HighSafe, inexpensive, environmentally friendly.[3]Limited solubility for less polar aglycones, risk of microbial growth.[3]Often used in combination with organic solvents.
Acetone ModerateGood solvent for a range of flavonoids.[9]Flammable, may co-extract unwanted compounds.Laboratory-scale extractions.
Ethyl Acetate Low-ModerateGood for selective extraction of less polar flavonoids and aglycones.[3]Limited solubility for highly polar glycosides.[3]Often used in liquid-liquid partitioning for fractionation.

Table 2: Typical Optimized Parameters for Flavonoid Glycoside Extraction

Extraction MethodParameterTypical RangeReference
Maceration Solvent-to-Solid Ratio10:1 to 30:1 (v/w)[6]
Extraction Time24 to 72 hours[6][10]
TemperatureRoom Temperature to 40°C[6]
Ultrasound-Assisted Extraction (UAE) Solvent-to-Solid Ratio20:1 to 50:1 (v/w)[4][11]
Extraction Time20 to 60 minutes[11][12]
Temperature40 to 60°C[1][11]
Ultrasonic Power100 to 400 W[11][13]
Microwave-Assisted Extraction (MAE) Solvent-to-Solid Ratio20:1 to 40:1 (v/w)[4][14]
Extraction Time5 to 30 minutes[14][15]
Temperature60 to 100°C[16]
Microwave Power100 to 600 W[14][15]

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Flavonoid Glycosides

  • Materials:

    • Dried and powdered plant material

    • Extraction solvent (e.g., 70% ethanol in water)

    • Ultrasonic bath or probe sonicator

    • Beaker or flask

    • Filter paper or centrifuge

    • Rotary evaporator (optional)

  • Procedure:

    • Weigh a known amount of the powdered plant material (e.g., 1 g).

    • Add the appropriate volume of extraction solvent to achieve the desired solvent-to-solid ratio (e.g., 20:1, so 20 mL of solvent for 1 g of plant material).[4]

    • Place the beaker or flask in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vessel.

    • Sonicate for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 50°C) and power setting.

    • After extraction, separate the extract from the solid residue by filtration or centrifugation.

    • The extraction can be repeated on the residue to ensure complete recovery.

    • Combine the extracts and, if necessary, concentrate them using a rotary evaporator.

Protocol 2: General Microwave-Assisted Extraction (MAE) of Flavonoid Glycosides

  • Materials:

    • Dried and powdered plant material

    • Extraction solvent (e.g., 80% methanol in water)

    • Microwave extraction system with closed vessels

    • Filter paper or centrifuge

    • Rotary evaporator (optional)

  • Procedure:

    • Weigh a known amount of the powdered plant material (e.g., 0.5 g) into a microwave extraction vessel.[4]

    • Add the appropriate volume of extraction solvent (e.g., 20 mL).[4]

    • Seal the vessel securely.

    • Place the vessel in the microwave extractor.

    • Set the extraction parameters: microwave power (e.g., 400 W), temperature (e.g., 80°C), and time (e.g., 10 minutes).

    • After the extraction is complete, allow the vessel to cool to a safe temperature.

    • Separate the extract from the solid residue by filtration or centrifugation.

    • If desired, concentrate the extract using a rotary evaporator.

Visualizations

Flavonoid_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_post_extraction Post-Extraction plant_material Plant Material (Fresh/Dried) grinding Grinding/Pulverizing plant_material->grinding extraction Extraction with Optimized Solvent (e.g., Aqueous Ethanol) grinding->extraction filtration Filtration/Centrifugation extraction->filtration crude_extract Crude Flavonoid Extract filtration->crude_extract concentration Solvent Evaporation (Rotary Evaporator) crude_extract->concentration purification Purification (e.g., SPE, Chromatography) concentration->purification analysis Analysis (e.g., HPLC, LC-MS) purification->analysis Solvent_Selection_Logic start Start: Define Target Flavonoid Glycoside polarity Assess Polarity of Target Glycoside start->polarity high_polarity Highly Polar Glycoside polarity->high_polarity High moderate_polarity Moderately Polar Glycoside polarity->moderate_polarity Moderate solvent_choice_high Select High Polarity Solvent System high_polarity->solvent_choice_high solvent_choice_moderate Select Moderate Polarity Solvent System moderate_polarity->solvent_choice_moderate aqueous_methanol Aqueous Methanol (e.g., 70-80%) solvent_choice_high->aqueous_methanol aqueous_ethanol Aqueous Ethanol (e.g., 50-70%) solvent_choice_moderate->aqueous_ethanol optimization Optimize Solvent Composition, Temperature, and Time aqueous_methanol->optimization aqueous_ethanol->optimization final_protocol Final Extraction Protocol optimization->final_protocol Optimized

References

Preventing thermal degradation of Grosvenorine during processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grosvenorine. The information aims to help prevent its thermal degradation during processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a major flavonoid glycoside found in the fruits of Siraitia grosvenorii[1][2]. Like many flavonoid glycosides, it can be susceptible to degradation under certain processing conditions, particularly high temperatures, which can lead to the loss of its chemical integrity and potential biological activity.

Q2: At what processing stages is this compound at risk of thermal degradation?

Thermal degradation of this compound is a potential risk during various stages of processing, including:

  • Extraction: Methods such as hot water extraction, solvent reflux, and microwave-assisted extraction expose this compound to elevated temperatures[3][4].

  • Solvent Evaporation/Concentration: Removing solvents from the extract often involves heating.

  • Drying: Lyophilization (freeze-drying) is a safer alternative to heat-based drying methods for preserving heat-sensitive compounds.

Q3: What are the typical signs of this compound degradation?

Degradation of this compound can be identified by:

  • A decrease in the expected yield of the purified compound.

  • The appearance of additional peaks in chromatography analysis (e.g., HPLC, UPLC), which may correspond to degradation products like kaempferitrin, afzelin, α-rhamnoisorobin, and kaempferol[2][5].

  • Changes in the physical properties of the extract, such as color.

Q4: How can I monitor the stability of this compound during my experiments?

Regular analysis using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is recommended to monitor the concentration and purity of this compound throughout the processing steps. Comparing the chromatograms of samples taken at different stages against a this compound standard will help in assessing its stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of this compound after extraction. Thermal degradation during high-temperature extraction. Optimize extraction parameters by lowering the temperature and reducing the extraction time. Consider non-thermal extraction methods like ultrasonic-assisted extraction at a controlled temperature.
Inappropriate solvent selection. Use solvents in which this compound is highly soluble and stable. Ethanol-water mixtures are commonly used for flavonoid extraction[3].
Appearance of unknown peaks in HPLC analysis post-extraction. Hydrolysis of the glycosidic bonds due to excessive heat or unfavorable pH. Buffer the extraction solvent to a neutral pH. Studies on other flavonoid glycosides suggest that pH can significantly influence thermal stability[6]. Analyze the unknown peaks by LC-MS to identify potential degradation products.
Inconsistent results in bioactivity assays. Variable degradation of this compound between batches. Implement strict temperature control during all processing steps. Use a validated analytical method (e.g., HPLC) to quantify this compound in each batch before conducting bioactivity assays to ensure consistent concentrations.
Color change of the extract upon heating. Oxidation or degradation of phenolic compounds, including this compound. Process extracts under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Consider adding antioxidants, if compatible with the final application.

Experimental Protocols

Protocol 1: Thermal Stability Assessment of this compound

This protocol provides a general method for evaluating the thermal stability of this compound in a solution.

1. Materials:

  • Purified this compound standard
  • Solvent (e.g., 50% ethanol in water)
  • Heating block or water bath with precise temperature control
  • HPLC or UPLC system with a suitable column (e.g., C18)
  • Vials for sample incubation

2. Procedure:

  • Prepare a stock solution of this compound of known concentration in the chosen solvent.
  • Aliquot the stock solution into several vials.
  • Expose the vials to a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C) for specific time intervals (e.g., 30, 60, 90, 120 minutes).
  • Include a control sample kept at a low temperature (e.g., 4°C).
  • At the end of each time point, immediately cool the samples on ice to stop any further degradation.
  • Analyze all samples, including the control, by HPLC or UPLC to determine the concentration of this compound.
  • Calculate the percentage of this compound remaining at each temperature and time point relative to the control.

3. Data Analysis:

  • Plot the percentage of remaining this compound against time for each temperature.
  • Determine the degradation rate constant at each temperature.

Data Presentation

Table 1: Summary of Common Extraction Methods for Flavonoids from Siraitia grosvenorii
Extraction Method Solvent Temperature (°C) Time Reference
Solvent RefluxEthanol (various concentrations)60100 min (3 times)[3]
Hot Water ExtractionWater804 hours[4]
Microwave-AssistedWaterNot specified (750 W)15 min[4]
Flash ExtractionNot specified407 min[3]

Note: This table summarizes conditions used for extracting compounds from S. grosvenorii, which includes this compound. Optimal conditions for specifically preserving this compound may require further optimization.

Visualizations

Experimental_Workflow cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_analysis Analysis & Final Product raw_material S. grosvenorii Fruit extraction Solvent Extraction (e.g., 70% Ethanol) raw_material->extraction filtration Filtration extraction->filtration Crude Extract concentration Solvent Evaporation (Low Temperature) filtration->concentration chromatography Column Chromatography concentration->chromatography hplc_analysis HPLC/UPLC Analysis chromatography->hplc_analysis Fractions final_product Purified this compound hplc_analysis->final_product Quality Control Degradation_Pathway This compound This compound Kaempferitrin Kaempferitrin This compound->Kaempferitrin Degradation Afzelin Afzelin This compound->Afzelin Degradation Kaempferol Kaempferol This compound->Kaempferol Degradation Heat_pH High Temperature Adverse pH

References

Technical Support Center: Optimizing HPLC Peak Resolution for Grosvenorine and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the High-Performance Liquid Chromatography (HPLC) peak resolution of Grosvenorine and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of this compound and its isomers in HPLC?

A1: The primary factors influencing the resolution of closely eluting compounds like isomers are the choice of stationary phase (column chemistry), mobile phase composition (organic modifier, pH, and additives), column temperature, and mobile phase flow rate. The chemical similarity of isomers necessitates careful optimization of these parameters to achieve baseline separation.

Q2: I am observing poor peak shape (tailing or fronting) for my this compound peaks. What are the likely causes?

A2: Peak tailing for flavonoid glycosides like this compound can be caused by several factors:

  • Secondary Interactions: Interaction of the analyte with active silanol groups on the silica-based stationary phase.

  • Column Overload: Injecting too high a concentration of the sample.

  • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase.

  • Column Contamination: Accumulation of matrix components from the sample on the column frit or head.

Peak fronting is less common but can occur with column overload or if the sample is dissolved in a solvent weaker than the mobile phase.

Q3: Can I use gradient elution to improve the separation of this compound isomers?

A3: Yes, gradient elution can be a powerful tool for separating complex mixtures and can also be beneficial for isomer separation. A shallow gradient, where the percentage of the organic solvent increases slowly over time, can enhance the resolution of closely eluting peaks. For initial method development, a gradient from a low to a high percentage of organic modifier can help to determine the optimal elution conditions, which can then be fine-tuned to an isocratic method if desired for simplicity and robustness.

Q4: What type of HPLC column is most suitable for separating this compound and its isomers?

A4: Reversed-phase C18 columns are commonly used for the analysis of flavonoids and their glycosides, including those found in Siraitia grosvenorii.[1] For isomer separation, columns with high surface area and carbon load often provide better retention and selectivity. Phenyl-hexyl or biphenyl stationary phases can also offer alternative selectivity for aromatic compounds like this compound. For chiral isomers (enantiomers), a chiral stationary phase (CSP) would be necessary.

Troubleshooting Guides

Issue 1: Co-eluting or Poorly Resolved this compound Isomer Peaks

This guide provides a systematic approach to improving the separation of this compound isomers.

Troubleshooting Workflow for Poor Resolution

Troubleshooting HPLC Peak Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column_params Column Parameter Adjustment start Start: Poor Peak Resolution mobile_phase Optimize Mobile Phase start->mobile_phase Initial Approach column_params Adjust Column Parameters mobile_phase->column_params If resolution is still poor organic_modifier Change Organic Modifier (e.g., Acetonitrile vs. Methanol) mobile_phase->organic_modifier advanced_sep Consider Advanced Techniques column_params->advanced_sep For challenging separations temperature Vary Column Temperature (e.g., 25°C to 40°C) column_params->temperature end End: Resolution Achieved advanced_sep->end ph_adjustment Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) organic_modifier->ph_adjustment isocratic_gradient Modify Gradient Slope or Switch to Isocratic ph_adjustment->isocratic_gradient isocratic_gradient->column_params If further improvement is needed flow_rate Decrease Flow Rate (e.g., 1.0 mL/min to 0.8 mL/min) temperature->flow_rate column_chem Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) flow_rate->column_chem column_chem->advanced_sep If isomers are still co-eluting

References

Minimizing interference from sugars in antioxidant assays of Grosvenorine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Grosvenorine Antioxidant Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for accurately measuring the antioxidant capacity of this compound and other compounds from Siraitia grosvenorii (monk fruit). The primary focus is on minimizing the significant interference caused by sugars inherent in these samples.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the antioxidant analysis of this compound and related mogroside-rich extracts.

Q1: Why are my antioxidant capacity results for this compound extracts unexpectedly high and inconsistent, especially in DPPH and FRAP assays?

A1: This is a classic sign of interference from reducing sugars. This compound is a flavonoid glycoside, and extracts from Siraitia grosvenorii are rich in other sugars and mogrosides (which are also glycosides). Assays that rely on a Single Electron Transfer (SET) mechanism, such as DPPH and Ferric Reducing Antioxidant Power (FRAP), are susceptible to interference from any reducing agent, including sugars.[1] These sugars can reduce the assay reagents, leading to an overestimation of the true antioxidant capacity of your sample.[1]

Q2: Which antioxidant assays are most affected by sugar interference?

A2: Assays based on the SET mechanism are most prone to interference. This includes:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Reducing sugars can directly reduce the DPPH radical.[1][2]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Sugars can reduce the Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex.[1]

  • Total Phenolic Content (Folin-Ciocalteu) Assay: The Folin-Ciocalteu reagent reacts with any reducing molecule, not just phenolics, which can lead to inflated results.[3][4]

Assays based on Hydrogen Atom Transfer (HAT), like the Oxygen Radical Absorbance Capacity (ORAC) assay, are generally less affected by sugars.[5]

Q3: How can I remove interfering sugars from my this compound extract before performing the assay?

A3: The most effective method is to perform a sample cleanup using Solid-Phase Extraction (SPE) .[1][6] A reverse-phase sorbent (like C18) is ideal. This technique separates compounds based on polarity. The more polar sugars will pass through the cartridge with an aqueous wash, while the less polar antioxidant compounds (flavonoids like this compound and triterpenoid mogrosides) are retained. These can then be eluted with an organic solvent like methanol or ethanol.[6][7] This "de-sugared" fraction should be used for your antioxidant assays.

Q4: Can I just subtract a blank value for the sugars?

A4: This is not recommended. The reaction kinetics of sugars with assay reagents are often different from those of the antioxidant compounds of interest, making a simple blank subtraction inaccurate. Furthermore, the complex mixture of different sugars in a crude extract makes preparing a representative "sugar blank" nearly impossible. Physical removal of the interfering substances via SPE is the most scientifically sound approach.[6][7]

Q5: My sample is colored. How do I prevent this from interfering with colorimetric assays like DPPH and ABTS?

A5: Sample color can interfere with absorbance readings. To correct for this, you must run a sample blank for each concentration tested. This blank should contain the sample and the solvent used in the assay (e.g., methanol or ethanol), but not the colored assay reagent (DPPH or ABTS•⁺). Subtract the absorbance of this sample blank from the absorbance of your reacted sample.

Data Presentation: Antioxidant Activity of Siraitia grosvenorii Compounds

The following table summarizes published quantitative data on the antioxidant activity of compounds from S. grosvenorii. Note that assay conditions can vary between studies.

Compound/ExtractAssay TypeResult (IC₅₀ or equivalent)Reference(s)
Mogroside VHydroxyl Radical ScavengingIC₅₀ = 48.44 µg/mL[8],[9]
11-oxo-mogroside VSuperoxide (O₂⁻) ScavengingIC₅₀ = 4.79 µg/mL[8],[9]
11-oxo-mogroside VHydrogen Peroxide (H₂O₂) ScavengingIC₅₀ = 16.52 µg/mL[8],[9]
Mogroside Extract (MGE)DPPH Radical ScavengingIC₅₀ = 1118.1 µg/mL[10]
Mogroside Extract (MGE)ABTS Radical ScavengingIC₅₀ = 1473.2 µg/mL[10]
Distilled Water ExtractDPPH Radical Scavenging47.396 µg TEAC/mg solid crude[11]
Distilled Water ExtractABTS Radical Scavenging53.997 µg AEAC/mg solid crude[11]

IC₅₀: The concentration of the sample required to scavenge 50% of the free radicals. TEAC: Trolox Equivalent Antioxidant Capacity. AEAC: Ascorbic Acid Equivalent Antioxidant Capacity.

Visualized Workflows and Logic

The following diagrams illustrate the recommended experimental workflow for accurate antioxidant measurement and the logic behind sugar interference.

G cluster_prep Sample Preparation cluster_assay Antioxidant Assay cluster_result Result A Crude this compound / S. grosvenorii Extract B Solid-Phase Extraction (SPE) with C18 Cartridge A->B C Fraction 1: Interfering Sugars (Discard) B->C Aqueous Wash D Fraction 2: 'De-sugared' Antioxidant Fraction (this compound, Mogrosides) B->D Methanol Elution E Perform DPPH, ABTS, or ORAC Assay D->E F Calculate Antioxidant Capacity (e.g., IC50, TEAC) E->F G Accurate, Interference-Free Antioxidant Value F->G

Caption: Recommended workflow for minimizing sugar interference.

G cluster_problem The Problem: Interference cluster_solution The Solution: Separation A SET-based Assays (DPPH, FRAP) D Overestimated Antioxidant Reading A->D B Reducing Sugars in Extract B->A False Positive Signal E Solid-Phase Extraction (SPE) B->E C Antioxidants in Extract (this compound, etc.) C->A True Positive Signal C->E F Sugars Removed E->F G Isolated Antioxidants E->G H Accurate Antioxidant Reading G->H

Caption: Logic of sugar interference and the SPE-based solution.

Experimental Protocols

Protocol 1: Sample Preparation - Sugar Removal by Solid-Phase Extraction (SPE)

This protocol describes the cleanup of a this compound-containing extract to remove interfering sugars prior to antioxidant assays.[6][7]

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Deionized Water

  • This compound / S. grosvenorii extract, dissolved in water

Procedure:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges onto the vacuum manifold.

    • Pass 5 mL of methanol through each cartridge. Do not let the cartridge run dry.

    • Pass 5 mL of deionized water through each cartridge to equilibrate. Again, do not let the sorbent bed go dry.

  • Sample Loading:

    • Dissolve a known mass of your dry extract in a minimal volume of deionized water (e.g., 10 mg in 1 mL).

    • Load 1 mL of the aqueous extract onto the conditioned cartridge.

    • Apply a gentle vacuum to slowly pass the sample through the sorbent at a flow rate of ~1-2 mL/minute. Collect this initial flow-through (it should contain highly polar compounds).

  • Washing (Removal of Sugars):

    • Wash the cartridge with 5 mL of deionized water to elute the polar, interfering sugars.

    • Collect this aqueous wash fraction. This fraction can be discarded or saved for other analyses.

  • Elution (Collection of Antioxidants):

    • Place clean collection tubes inside the manifold.

    • Elute the retained antioxidant compounds (this compound, mogrosides) by passing 5 mL of methanol through the cartridge.

    • Collect this methanol fraction. This is your "de-sugared" sample.

  • Final Preparation:

    • Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried, de-sugared residue in a known volume of a suitable solvent (e.g., methanol or ethanol) for use in the antioxidant assays. This is your final sample for testing.

Protocol 2: DPPH Radical Scavenging Assay

This protocol is adapted for use with de-sugared this compound samples.[12][13]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • De-sugared this compound sample (from Protocol 1)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader (capable of reading at 517 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution by dissolving ~3.94 mg of DPPH in 100 mL of methanol. Keep this solution in an amber bottle and in the dark.

  • Sample Preparation:

    • Prepare a dilution series of your reconstituted de-sugared sample in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control.

  • Assay Procedure (in a 96-well plate):

    • Control Wells: Add 100 µL of methanol and 100 µL of DPPH solution.

    • Sample Wells: Add 100 µL of each sample dilution and 100 µL of DPPH solution.

    • Sample Blank Wells: Add 100 µL of each sample dilution and 100 µL of methanol (to correct for sample color).

  • Incubation & Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of all wells at 517 nm.

  • Calculation:

    • First, correct the sample absorbance: Corrected Abs = Abs_sample - Abs_sample_blank.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Corrected Abs_sample) / Abs_control] x 100

    • Plot the % Inhibition against the sample concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition).

Protocol 3: ABTS Radical Cation Decolorization Assay

This assay is also suitable for de-sugared this compound samples.[10][14][15]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or ethanol

  • De-sugared this compound sample (from Protocol 1)

  • Positive control (e.g., Trolox)

  • 96-well microplate and reader (734 nm)

Procedure:

  • Reagent Preparation (ABTS•⁺ Stock Solution):

    • Prepare a 7 mM ABTS solution in water and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in a 1:1 ratio (v/v).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation. This is your ABTS•⁺ stock solution.

  • Working Solution Preparation:

    • Before the assay, dilute the ABTS•⁺ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. This is your working solution.

  • Assay Procedure (in a 96-well plate):

    • Add 20 µL of your diluted de-sugared sample or Trolox standard to each well.

    • Add 180 µL of the ABTS•⁺ working solution to each well.

  • Incubation & Measurement:

    • Shake the plate and incubate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of the Trolox standard.

References

Grosvenorine stability testing under varying pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability testing for Grosvenorine under varying pH and temperature conditions. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a principal flavonoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1] As a natural compound with potential therapeutic applications, understanding its stability is crucial for ensuring the quality, efficacy, and safety of any formulations. Stability testing helps to determine the optimal storage conditions, shelf-life, and potential degradation pathways that might affect its biological activity.

Q2: What are the primary factors that influence the stability of this compound?

A2: The stability of flavonoid glycosides like this compound is primarily affected by pH, temperature, light, and the presence of oxidizing agents or enzymes. The glycosidic bond is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can be accelerated by heat. The core flavonoid structure can also be degraded through oxidation and photodegradation.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway for this compound is likely the hydrolysis of its glycosidic linkages. This would release the sugar moieties and the aglycone, kaempferol. Further degradation of the kaempferol aglycone may occur under harsh conditions. A proposed degradation pathway is illustrated below.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the degradation of this compound. This method should be capable of separating the intact this compound from its potential degradation products, such as kaempferol. UV detection is typically suitable for the quantification of these compounds.

Q5: What are the ideal storage conditions for this compound?

A5: For long-term storage, this compound should be stored as a solid in a cool, dark, and dry place. Solutions should be prepared fresh whenever possible. If solutions must be stored, they should be kept at a low temperature (2-8°C), protected from light, and buffered to a mildly acidic pH (around pH 4-6) where flavonoid glycosides are generally more stable.

Experimental Protocols and Data

Protocol: pH Stability Study of this compound

This protocol outlines the steps for a forced degradation study to evaluate the stability of this compound across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers covering a pH range of 2, 4, 7, 9, and 12 using standard buffer systems (e.g., phosphate, citrate, borate).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Incubation: Add an aliquot of the this compound stock solution to each buffer to achieve a final concentration of 50 µg/mL. Incubate the solutions in sealed, light-protected vials at a constant temperature (e.g., 40°C).

  • Time Points: Withdraw aliquots from each pH solution at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis: Immediately neutralize the pH of the aliquots if necessary and dilute with the mobile phase. Analyze the samples by a validated stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of any degradation products.

Protocol: Temperature Stability Study of this compound

This protocol details a study to assess the impact of temperature on the stability of this compound.

  • Sample Preparation: Prepare solutions of this compound at a concentration of 50 µg/mL in a buffer at a pH where it shows reasonable stability (e.g., pH 5).

  • Temperature Conditions: Aliquot the solution into sealed, light-protected vials and expose them to a range of temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).

  • Time Points: Collect samples at various time points (e.g., 0, 8, 24, 48, 72 hours). The sampling frequency should be adjusted based on the temperature; higher temperatures will require more frequent sampling.

  • Sample Analysis: Cool the samples to room temperature and analyze them using a validated stability-indicating HPLC method to quantify the remaining this compound.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the stability studies.

Table 1: Stability of this compound at Various pH Values (Incubated at 40°C)

Time (hours)% Remaining this compound (pH 2)% Remaining this compound (pH 4)% Remaining this compound (pH 7)% Remaining this compound (pH 9)% Remaining this compound (pH 12)
0100.0100.0100.0100.0100.0
292.599.198.596.285.3
485.198.297.192.572.1
871.396.594.385.453.8
1260.294.891.878.939.2
2442.690.185.265.718.5

Table 2: Stability of this compound at Various Temperatures (at pH 5)

Time (hours)% Remaining this compound (25°C)% Remaining this compound (40°C)% Remaining this compound (60°C)% Remaining this compound (80°C)
0100.0100.0100.0100.0
899.897.288.465.1
2499.292.370.133.7
4898.586.151.211.4
7297.880.535.84.2

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC Chromatogram

  • Problem: You observe additional, unexpected peaks when analyzing a this compound sample that has been subjected to stress conditions.

  • Possible Cause & Solution:

    • Degradation Products: These are likely degradation products of this compound. The primary degradation product is expected to be kaempferol. You can confirm this by co-injecting with a kaempferol standard.

    • Contamination: Run a blank injection of your mobile phase and sample diluent to check for contaminants. Ensure your HPLC system is clean by flushing it thoroughly.

Issue 2: Poor Peak Shape (Tailing) for this compound

  • Problem: The HPLC peak for this compound is broad and asymmetrical (tails).

  • Possible Cause & Solution:

    • Secondary Interactions: Flavonoids can interact with residual silanols on the HPLC column packing. Try lowering the pH of the mobile phase (e.g., adding 0.1% formic acid) to suppress silanol ionization.

    • Column Overload: Reduce the injection volume or the concentration of your sample.

    • Column Contamination: Flush the column with a strong solvent or replace the guard column if one is used.

Issue 3: Inconsistent or Irreproducible Stability Results

  • Problem: You are getting variable results between replicate stability experiments.

  • Possible Cause & Solution:

    • Inaccurate pH or Temperature Control: Ensure your buffers are accurately prepared and that your incubator or water bath maintains a stable temperature.

    • Inconsistent Sample Handling: Standardize your sample handling procedure, including the time between sample collection and analysis.

    • Stock Solution Degradation: Always use a freshly prepared stock solution of this compound for each experiment to avoid variability from the degradation of the stock itself.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Stress Incubation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) sample_prep Dilute Stock in Buffers (Final Conc. 50 µg/mL) stock->sample_prep buffers Prepare Buffers (pH 2, 4, 7, 9, 12) buffers->sample_prep incubation Incubate at Constant Temp (e.g., 40°C or 60°C) sample_prep->incubation sampling Withdraw Aliquots at Time Points incubation->sampling hplc Analyze by Stability- Indicating HPLC sampling->hplc data Quantify Remaining This compound hplc->data

Caption: Workflow for this compound stability testing.

degradation_pathway This compound This compound (Flavonoid Glycoside) Kaempferol Kaempferol (Aglycone) This compound->Kaempferol  Hydrolysis (H⁺ or OH⁻, Heat) Sugars Sugar Moieties This compound->Sugars Degradation_Products Further Degradation Products Kaempferol->Degradation_Products  Harsh  Conditions

Caption: Proposed degradation pathway for this compound.

References

Troubleshooting poor solubility of Grosvenorine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of Grosvenorine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is the primary flavonoid glycoside found in the fruits of Siraitia grosvenorii (Luo Han Guo or monk fruit)[1][2]. It is a complex molecule with multiple hydroxyl groups, which contribute to its potential for hydrogen bonding but also to a rigid structure that can limit its solubility in water.[3][]

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₃H₄₀O₁₉[3][][5]
Molecular Weight740.7 g/mol [3][][5]
AppearanceOff-white to light yellow solid/powder[][6]
Chemical ClassFlavonoid Glycoside[1][3]
Predicted pKa5.79 ± 0.40[6]
Common Organic SolventsSoluble in DMSO[6]

Q2: Why am I observing poor solubility of this compound in my aqueous buffer?

This compound's large and complex structure, while containing polar hydroxyl groups, can lead to strong intermolecular forces in its solid state, making it difficult for water molecules to effectively solvate it. This is a common issue with many natural flavonoid compounds.[7] Factors such as the pH of your aqueous solution and the presence of salts can also significantly impact its solubility.

Q3: Can I use organic solvents to dissolve this compound?

Yes, this compound is reported to be soluble in dimethyl sulfoxide (DMSO)[6]. For experimental purposes, it is common to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. However, it is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can affect cellular systems or biochemical reactions.

Q4: Are there methods to improve the aqueous solubility of this compound without using organic solvents?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods can be categorized into physical and chemical modifications.[8] Some common approaches include:

  • pH Adjustment: Modifying the pH of the solution can increase the ionization of the compound, which generally leads to higher aqueous solubility.

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with this compound, enhancing its apparent solubility in water.[7]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization increases the surface area available for solvation.[7][8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: My this compound powder is not dissolving in my aqueous buffer.

  • Troubleshooting Steps:

    • Verify Purity: Ensure the purity of your this compound sample, as impurities can affect solubility. Commercially available this compound should have a purity of >98%[][5].

    • Use a Co-solvent: Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).

    • Adjust pH: this compound has a predicted acidic pKa[6]. Try adjusting the pH of your buffer to a more basic pH (e.g., 7.4 or higher) to deprotonate the acidic protons, which may increase solubility.

    • Gentle Heating and Sonication: Gently warming the solution (e.g., to 37°C) and using a sonicator can help overcome the energy barrier for dissolution. However, be cautious about the thermal stability of this compound.

Issue 2: After diluting my DMSO stock solution of this compound into an aqueous buffer, a precipitate forms.

  • Troubleshooting Steps:

    • Lower the Stock Concentration: The concentration of your DMSO stock solution may be too high, leading to precipitation upon dilution. Try preparing a more dilute stock solution.

    • Increase the Final Volume of Co-solvent: While keeping the final co-solvent concentration low is important, a slight increase (e.g., from 0.1% to 0.5% DMSO) might be necessary to maintain solubility.

    • Use a Different Co-solvent: Consider using other biocompatible co-solvents like ethanol or polyethylene glycol (PEG)[8].

    • Incorporate Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80 or Pluronic® F-68) can help to form micelles that encapsulate the compound and prevent precipitation[7].

Table 2: Comparison of Solubility Enhancement Techniques for this compound (Illustrative Examples)

TechniqueDescriptionExpected Solubility ImprovementConsiderations
Co-solvency Dissolving in a water-miscible organic solvent (e.g., DMSO, ethanol) before dilution in aqueous media.[8][10]10 to 500-foldPotential for solvent toxicity in biological assays. Precipitation upon dilution.[8]
pH Adjustment Modifying the pH of the aqueous solution to ionize the compound.2 to 100-foldpH must be compatible with the experimental system. May affect compound stability.
Complexation with Cyclodextrins Formation of an inclusion complex with cyclodextrins (e.g., HP-β-CD).[7]5 to 2000-foldStoichiometry of the complex needs to be determined. Potential for competitive inhibition.
Solid Dispersion Dispersing the compound in an inert carrier matrix at the solid state.[7]10 to 100-foldRequires specialized formulation techniques.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

  • Weighing: Accurately weigh the desired amount of this compound powder (>98% purity) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: For experiments, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your pre-warmed aqueous buffer. Ensure the final DMSO concentration is below the tolerance limit of your assay.

Protocol 2: Enhancing Aqueous Solubility of this compound via pH Adjustment

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).

  • Dispersion: Add a known amount of this compound powder to a fixed volume of each buffer.

  • Equilibration: Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Analysis: Plot the solubility of this compound as a function of pH to identify the optimal pH for your experiments.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor this compound Solubility start Start: Poor Solubility Observed check_purity Verify Compound Purity (>98%) start->check_purity use_cosolvent Use Co-solvent (e.g., DMSO)? check_purity->use_cosolvent precipitate Precipitate Forms on Dilution? use_cosolvent->precipitate Yes sonication Gentle Heating/Sonication use_cosolvent->sonication No adjust_stock Lower Stock Concentration or Increase Final Co-solvent % precipitate->adjust_stock try_other_methods Explore Other Methods adjust_stock->try_other_methods adjust_stock->sonication ph_adjustment pH Adjustment try_other_methods->ph_adjustment complexation Complexation (Cyclodextrins) try_other_methods->complexation success Solubility Achieved ph_adjustment->success fail Issue Persists: Consult Literature/ Manufacturer ph_adjustment->fail complexation->success complexation->fail sonication->success

Caption: A workflow diagram for troubleshooting poor solubility of this compound.

NFkB_Signaling_Pathway Potential Modulation of NF-κB Signaling by this compound Metabolites cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikb IκB ikb_nfkb IκB-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb->ikb_nfkb nfkb_n NF-κB nfkb->nfkb_n Translocation ikk IKK ikb_p P-IκB ikb_nfkb->ikb_p ikk->ikb_p Phosphorylation ub Ubiquitination ikb_p->ub proteasome Proteasomal Degradation ub->proteasome proteasome->ikb Releases NF-κB dna DNA nfkb_n->dna gene_transcription Gene Transcription (e.g., iNOS, COX-2) dna->gene_transcription stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) stimulus->ikk This compound This compound Metabolites (e.g., Kaempferol) This compound->ikk Inhibition

Caption: Potential inhibitory effect of this compound metabolites on the NF-κB signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of Grosvenorine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of Grosvenorine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is the primary flavonoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit)[1]. Like many polyphenolic compounds, its therapeutic potential is often limited by low oral bioavailability. This is primarily due to poor aqueous solubility, extensive first-pass metabolism in the liver, and significant metabolism by intestinal microflora[1][2][3]. In fact, studies show that this compound is metabolized by human intestinal flora into four main metabolites: kaempferitrin, afzelin, α-rhamnoisorobin, and kaempferol, which may be responsible for some of its biological activities[1][2].

Q2: What are the primary strategies for enhancing the in vivo bioavailability of this compound?

A2: The main approaches focus on improving its solubility and protecting it from premature metabolism. These strategies include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, leading to a higher dissolution rate[4][5][6].

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve its solubility and facilitate absorption through the lymphatic pathway, thereby bypassing first-pass metabolism[7][8][9][10].

  • Co-administration with Bioenhancers: The use of compounds like piperine, an alkaloid from black pepper, can inhibit drug-metabolizing enzymes (e.g., glucuronidation), thereby increasing the systemic exposure of the co-administered drug[11][12][13].

Q3: How do I choose the right animal model for this compound bioavailability studies?

A3: Sprague-Dawley rats and C57BL/6 mice are commonly used for pharmacokinetic studies of natural products[2][14]. The choice depends on the specific research question. Rats are larger, allowing for easier serial blood sampling. Mice are often used for efficacy studies where a larger number of animals may be required. It is crucial to consider the similarities and differences in gastrointestinal physiology and metabolic enzymes between the chosen model and humans.

Q4: What analytical methods are suitable for quantifying this compound in plasma?

A4: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying low concentrations of small molecules like this compound and its metabolites in biological matrices like plasma[15][16]. This technique offers high sensitivity and specificity. Development of a robust analytical method will require optimization of sample preparation (e.g., solid-phase extraction or liquid-liquid extraction), chromatographic separation, and mass spectrometric detection parameters[15][17].

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound

Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our rodent studies. What are the potential causes and how can we mitigate this?

Answer:

High variability is a common issue with orally administered, poorly soluble compounds.

Potential Cause Troubleshooting Steps
Inconsistent Dissolution Ensure the formulation is homogenous. For suspensions, vortex thoroughly immediately before each administration. Consider using a formulation with improved solubility, such as a nanosuspension or a SEDDS.
Food Effects Standardize feeding conditions. Fast animals overnight (typically 12 hours for rodents) before dosing to minimize the impact of food on gastric emptying and GI fluid composition[18]. Ensure free access to water.
Variable Gut Microbiota Since this compound is metabolized by gut flora, variations in the microbiome between animals can lead to different metabolic profiles[1][2]. While difficult to control, acknowledging this as a potential source of variability is important. For some studies, co-housing animals for a period before the experiment may help normalize their gut flora.
Inconsistent Gavage Technique Ensure all personnel are thoroughly trained in oral gavage techniques to deposit the dose consistently in the stomach[19][20][21][22][23]. Improper technique can lead to reflux or deposition in the esophagus, causing erratic absorption.
Insufficient Sample Size High variability may necessitate a larger number of animals per group to achieve statistical power.
Issue 2: Low Oral Bioavailability Despite Using a Solubilizing Formulation

Question: We have formulated this compound in a lipid-based system, but the oral bioavailability in our rat model remains very low. What could be the reason?

Answer:

While improving solubility is a critical first step, other factors can still limit bioavailability.

Potential Cause Troubleshooting Steps
Extensive First-Pass Metabolism Even if dissolved, this compound may be rapidly metabolized in the gut wall and liver. The metabolites, not the parent compound, might be what is circulating[1][2]. Analyze plasma samples for known metabolites of this compound (kaempferitrin, afzelin, etc.).
P-glycoprotein (P-gp) Efflux This compound may be a substrate for efflux transporters like P-gp, which pump the compound back into the intestinal lumen after absorption.
Insufficient Formulation Optimization The lipid-based formulation may not be optimal. The droplet size upon emulsification might be too large, or the drug may precipitate out of the lipid carrier in the GI tract. Characterize the formulation's behavior in simulated gastric and intestinal fluids.
Co-administration with an Inhibitor Conduct a pilot study where this compound is co-administered with piperine (a known inhibitor of metabolic enzymes) to see if this increases the plasma concentration of the parent compound[11][12].

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following tables present hypothetical data to illustrate the potential improvements in this compound's bioavailability using different enhancement strategies. This data is for illustrative purposes only and should be confirmed by experimentation.

Table 1: Single Dose Oral Pharmacokinetics of this compound (50 mg/kg) in Rats (n=6)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension35 ± 122.0150 ± 45100% (Reference)
Nanosuspension120 ± 301.5600 ± 110400%
SEDDS250 ± 551.01350 ± 250900%
Aqueous Suspension + Piperine (10 mg/kg)150 ± 402.0750 ± 150500%

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

This protocol describes the preparation of a this compound nanosuspension using a wet milling method.

  • Preparation of Prefiltration:

    • Disperse 1% (w/v) this compound and 2% (w/v) of a stabilizer (e.g., Poloxamer 188) in deionized water.

    • Stir the mixture with a magnetic stirrer for 2 hours to ensure complete wetting of the drug particles.

  • Wet Milling:

    • Transfer the pre-suspension to a laboratory-scale bead mill.

    • Use yttria-stabilized zirconium oxide beads (0.5 mm diameter).

    • Mill the suspension at 2500 rpm for 4 hours, maintaining the temperature below 10°C using a cooling jacket.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is an average particle size of <200 nm with a PDI of <0.3.

    • Determine the zeta potential to assess the stability of the suspension. A value of ±30 mV is generally considered stable.

  • Final Formulation:

    • The resulting nanosuspension can be used directly for oral gavage or lyophilized into a powder for reconstitution.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation.

  • Animal Acclimatization:

    • Use male Sprague-Dawley rats (250-300 g).

    • Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Fast the rats overnight (approximately 12 hours) with free access to water.

    • Divide the rats into groups (e.g., control, nanosuspension, SEDDS).

    • Administer the this compound formulation via oral gavage at a dose of 50 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Keep the samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.

    • Collect the plasma supernatant and store it at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_animal In Vivo Study cluster_analysis Analysis prep1 Aqueous Suspension (Control) dosing Oral Gavage (50 mg/kg) prep1->dosing prep2 Nanosuspension prep2->dosing prep3 SEDDS Formulation prep3->dosing animal_model Sprague-Dawley Rats (Fasted) animal_model->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling plasma Plasma Separation sampling->plasma lcms LC-MS/MS Quantification plasma->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms->pk_analysis

Caption: Workflow for a comparative in vivo pharmacokinetic study.

bioavailability_pathway cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation oral Oral Administration of this compound dissolution Dissolution in GI Fluids oral->dissolution absorption Absorption by Enterocytes dissolution->absorption gut_metabolism Metabolism by Gut Microbiota dissolution->gut_metabolism portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation (Bioavailability) liver->systemic nano_note Nanosuspension/ SEDDS enhance nano_note->dissolution piperine_note Piperine inhibits piperine_note->liver

Caption: Factors affecting the oral bioavailability of this compound.

References

Validation & Comparative

Grosvenorine Metabolites Exhibit Superior Antioxidant Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

New research indicates that the metabolic products of Grosvenorine, a key flavonoid found in the fruit of Siraitia grosvenorii, demonstrate significantly higher antioxidant potential than the parent compound. This guide provides a comparative analysis of the antioxidant activities of this compound and its primary metabolites—kaempferitrin, afzelin, α-rhamnoisorobin, and kaempferol—supported by available experimental data.

This compound, a major flavonoid glycoside in Siraitia grosvenorii (monk fruit), undergoes metabolic transformation by human intestinal flora, yielding four principal metabolites: kaempferitrin, afzelin, α-rhamnoisorobin, and kaempferol. Studies have consistently shown that these metabolites possess more potent antioxidant properties than this compound itself[1][2]. This enhanced activity is attributed to the structural changes occurring during metabolism, which influence the compounds' ability to scavenge free radicals and modulate cellular antioxidant pathways.

Comparative Antioxidant Activity: In Vitro Assays

CompoundDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (TEAC)Ferric Reducing Antioxidant Power (FRAP)
This compound Data not availableData not availableData not available
Kaempferitrin Reported to have strong activityData not availableData not available
Afzelin 14.6 µg/mL[3][4]Moderate activity reportedData not available
α-Rhamnoisorobin 0.71 µg/mL[5]Data not availableData not available
Kaempferol Strong activity reported[6]Strong activity reportedStrong activity reported

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. The antioxidant activity of kaempferitrin and kaempferol, while consistently reported as strong, lacks specific and consistent IC50 values across multiple studies for a direct comparison in this table.

Cellular Antioxidant Activity and Signaling Pathways

Beyond in vitro chemical assays, the cellular antioxidant activity (CAA) assay provides a more biologically relevant measure of antioxidant potential by assessing the ability of a compound to mitigate oxidative stress within a cellular environment. Kaempferol and its glycosides have been shown to exert cellular antioxidant effects, in part, through the modulation of key signaling pathways involved in the cellular stress response.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the antioxidant defense system. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1). Kaempferol and its glycosides have been demonstrated to activate the Nrf2/HO-1 pathway, thereby enhancing the cell's endogenous antioxidant capacity[7].

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 degradation Nrf2_free Nrf2 Grosvenorine_Metabolites This compound Metabolites Grosvenorine_Metabolites->Keap1 inhibit Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Nrf2_nuc->ARE binds

Nrf2 Signaling Pathway Activation by this compound Metabolites.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial in the inflammatory response, which is closely linked to oxidative stress. Chronic inflammation can lead to an overproduction of reactive oxygen species (ROS). Kaempferol and its glycosides have been shown to inhibit the activation of the MAPK and NF-κB pathways, thereby reducing the expression of pro-inflammatory mediators and mitigating oxidative damage.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

  • Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample preparation: this compound and its metabolites are dissolved in methanol at various concentrations.

  • Reaction: A specific volume of the sample solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cellular environment.

  • Cell Culture: Human liver cancer cells (HepG2) are cultured in a 96-well plate.

  • Loading of Fluorescent Probe: The cells are incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment: The cells are then treated with various concentrations of this compound or its metabolites.

  • Induction of Oxidative Stress: A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells.

  • Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured over time using a microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin equivalents.

CAA_Workflow start Seed HepG2 cells in 96-well plate incubation1 Incubate with DCFH-DA and Test Compound start->incubation1 wash Wash cells incubation1->wash add_aaph Add AAPH to induce oxidative stress wash->add_aaph measure Measure fluorescence over time add_aaph->measure ROS ROS add_aaph->ROS generates DCFH_DA DCFH-DA (non-fluorescent) DCFH DCFH (non-fluorescent) DCFH_DA->DCFH cellular esterases DCF DCF (fluorescent) DCFH->DCF oxidation ROS->DCFH

Cellular Antioxidant Activity (CAA) Assay Workflow.

Conclusion

The available evidence strongly suggests that the metabolites of this compound are more potent antioxidants than the parent compound. This is supported by in vitro radical scavenging assays and an understanding of their modulation of cellular antioxidant pathways like Nrf2/HO-1. The aglycone, kaempferol, and its monoglycoside metabolites, afzelin and α-rhamnoisorobin, appear to exhibit the highest activity. Further direct comparative studies are warranted to provide a more definitive quantitative ranking of the antioxidant potential of this compound and its metabolites. This knowledge can be instrumental for researchers and drug development professionals in the fields of nutrition, pharmacology, and therapeutics.

References

Grosvenorine vs. Kaempferol: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial properties of two flavonoids: grosvenorine and kaempferol. The information presented is collated from experimental data to assist researchers and professionals in the field of drug development in understanding the potential of these compounds as antibacterial agents.

Introduction to the Compounds

This compound is a major flavonoid glycoside found in the fruit of Siraitia grosvenorii, a plant native to Southern China.[1][2][3][4] Kaempferol, a flavonol, is a widely distributed secondary metabolite in the plant kingdom, found in various fruits, vegetables, and medicinal herbs.[5] this compound can be metabolized into kaempferol and other compounds by human intestinal flora.[2] It has been suggested that the metabolites of this compound may possess more potent antibacterial activities than the parent compound.[2]

Quantitative Comparison of Antibacterial Efficacy

The antibacterial efficacy of this compound and kaempferol has been evaluated against a range of bacterial species. The primary metrics used for this comparison are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[6][7]

This compound

Experimental data on the specific MIC and MBC values for this compound are limited. However, studies have shown that this compound and its metabolites exhibit inhibitory activity against Gram-positive bacteria, with MIC values reported to be less than 70 mg/mL.[3] this compound has been reported to have no inhibitory activity against Gram-negative bacteria.[3]

Gram-Positive BacteriaMIC (mg/L)MBC (mg/L)
General<70Data not available

Table 1: Antibacterial Efficacy of this compound against Gram-Positive Bacteria.

Kaempferol

Kaempferol has been more extensively studied, with a broader range of MIC and MBC values reported against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (mg/L)MBC (mg/L)Reference
Staphylococcus aureus>1024Data not available[8]
Methicillin-resistant Staphylococcus aureus (MRSA)>10,000>10,000[9]
Escherichia coliData not availableData not available
Pseudomonas aeruginosa1Data not available[10]

Table 2: Antibacterial Efficacy of Kaempferol against Various Bacterial Strains. Note that some studies have shown synergistic effects when kaempferol is combined with other antibiotics, which can lower the effective MIC of the antibiotic.[11] For instance, the addition of kaempferol glycosides reduced the MIC of ciprofloxacin against MRSA strains from a range of 0.5-64 µg/mL to 0.13-16 µg/mL.[11] Another study on a kaempferol-loaded silver nanoparticle formulation (AgNP-K) reported an MIC and MBC of 0.3125 mg/mL against both Streptococcus mutans and Escherichia coli.[12]

Mechanisms of Antibacterial Action

This compound

The precise antibacterial mechanism of this compound is not well-elucidated. However, as a flavonoid, it is suggested that its hydrophobic nature allows it to penetrate the bacterial phospholipid membrane, leading to intracellular inhibitory activity.[3]

Kaempferol

The antibacterial mechanisms of kaempferol are more extensively documented and appear to be multi-targeted. The primary mechanisms include:

  • Disruption of the Bacterial Cell Membrane: Kaempferol can damage the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell death.[5][13]

  • Inhibition of Nucleic Acid Synthesis: Kaempferol has been shown to inhibit bacterial DNA gyrase and helicase (specifically SaPriA in Staphylococcus aureus).[5][11] DNA gyrase is essential for DNA replication, and its inhibition leads to a halt in bacterial proliferation.

  • Inhibition of Biofilm Formation: Kaempferol can inhibit the primary attachment phase of biofilm formation in bacteria such as Staphylococcus aureus.[8]

kaempferol_mechanism cluster_membrane Cell Membrane Disruption cluster_dna Inhibition of DNA Synthesis Kaempferol Kaempferol Membrane Bacterial Cell Membrane Kaempferol->Membrane interacts with DNAGyrase DNA Gyrase Kaempferol->DNAGyrase inhibits DNAHelicase DNA Helicase Kaempferol->DNAHelicase inhibits BacterialCell Bacterial Cell Leakage Leakage of Intracellular Components Membrane->Leakage causes CellDeath1 Cell Death Leakage->CellDeath1 DNAReplication DNA Replication CellDeath2 Cell Death DNAReplication->CellDeath2 is blocked, leading to

Caption: Proposed antibacterial mechanisms of Kaempferol.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of antibacterial efficacy.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using either the broth microdilution method or the agar dilution method.[6][7][14][15][16][17]

1. Broth Microdilution Method [7][14][15][18][19]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (this compound or kaempferol) is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the compound.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the prepared bacterial suspension. A growth control well (containing medium and bacteria but no compound) and a sterility control well (containing medium only) are also included. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • Interpretation of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

broth_microdilution_workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC Value (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

Head-to-head comparison of Grosvenorine and quercetin bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the bioactive properties of Grosvenorine and Quercetin, offering researchers, scientists, and drug development professionals a data-driven comparison of these two prominent flavonoids.

This guide provides a detailed examination of the antioxidant, antibacterial, and anti-inflammatory activities of this compound, a major flavonoid from Monk Fruit (Siraitia grosvenorii), and Quercetin, a ubiquitous flavonoid found in many fruits and vegetables. The following sections present a summary of their quantitative bioactivities, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways.

Data Presentation: Quantitative Bioactivity Comparison

The following table summarizes the available quantitative data for the bioactivities of this compound and Quercetin. It is important to note that while extensive quantitative data exists for Quercetin, the publicly available data for this compound is more limited.

BioactivityParameterThis compoundQuercetinReference Compound
Antioxidant Activity DPPH Radical Scavenging (IC₅₀)Data not available19.17 µg/mL[1]Ascorbic Acid: ~9.53 µg/mL[1]
ABTS Radical Scavenging (IC₅₀)Data not available1.89 µg/mL[2]Trolox: (Not specified in snippet)
Antibacterial Activity Minimum Inhibitory Concentration (MIC) vs. Staphylococcus aureus< 70,000 µg/mL20 - 500 µg/mL[3][4][5]Varies by antibiotic
Minimum Inhibitory Concentration (MIC) vs. Pseudomonas aeruginosaData not available20 - 158 µg/mL[3][4][5]Varies by antibiotic
Minimum Inhibitory Concentration (MIC) vs. Gram-positive bacteria (general)< 70,000 µg/mL[6]Varies by speciesVaries by antibiotic
Anti-inflammatory Activity COX-1 Inhibition (IC₅₀)Data not availableData available, but variesVaries by inhibitor
COX-2 Inhibition (IC₅₀)Data not availableData available, but variesVaries by inhibitor
5-LOX Inhibition (IC₅₀)Data not availableData available, but variesVaries by inhibitor

Note: The high MIC values reported for this compound (< 70 mg/mL) suggest potentially weak antibacterial activity compared to Quercetin. Further research with more sensitive assays is needed for a conclusive comparison.

Experimental Protocols

Detailed methodologies for the key bioactivity assays cited in this guide are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare various concentrations of the test compound (this compound or Quercetin) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

    • Add a fixed volume of the DPPH solution to each concentration of the test compound and the standard.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[3]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a reduction in absorbance.

  • Protocol:

    • Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The IC₅₀ value is determined from the plot of percentage inhibition versus concentration.[6][7]

Antibacterial Activity Assay

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

  • Protocol:

    • Prepare a series of twofold dilutions of the test compound (this compound or Quercetin) in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without the test compound) and a negative control (broth without bacteria).

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[8][9][10][11]

Anti-inflammatory Activity Assays

1. Cyclooxygenase (COX) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins.

  • Protocol (Colorimetric):

    • The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

    • Purified COX-1 or COX-2 enzyme is incubated with a heme cofactor.

    • The test compound at various concentrations is added to the enzyme mixture.

    • The reaction is initiated by the addition of arachidonic acid (the substrate) and the colorimetric substrate (TMPD).

    • The absorbance is measured at 590 nm, and the percentage of inhibition is calculated.

    • The IC₅₀ value is determined from the dose-response curve.[12]

2. Lipoxygenase (LOX) Inhibition Assay

  • Principle: This assay determines the ability of a compound to inhibit the activity of lipoxygenase enzymes (e.g., 5-LOX, 15-LOX), which are involved in the synthesis of leukotrienes, another class of inflammatory mediators.

  • Protocol (Spectrophotometric):

    • The assay is based on the measurement of the formation of hydroperoxydienes from linoleic acid, which can be monitored by the increase in absorbance at 234 nm.

    • Soybean lipoxygenase is commonly used as the enzyme source.

    • The enzyme is incubated with the test compound at various concentrations in a buffer solution (e.g., borate buffer, pH 9.0).

    • The reaction is initiated by the addition of the substrate, linoleic acid.

    • The change in absorbance at 234 nm is recorded over time.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined.[13][14]

3. NF-κB Inhibition Assay (Reporter Gene Assay)

  • Principle: This assay measures the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression. A common method involves using a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Protocol:

    • Culture a suitable cell line (e.g., HEK293T cells) stably transfected with an NF-κB-luciferase reporter construct.

    • Pre-treat the cells with various concentrations of the test compound (this compound or Quercetin).

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce the inflammatory response.

    • After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

    • A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

    • The IC₅₀ value can be determined from the dose-response curve.[15][16]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for assessing bioactivity.

cluster_0 NF-κB Signaling Pathway cluster_1 Inhibition by Quercetin Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (LPS, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degrades, Releasing Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Induces Quercetin Quercetin Quercetin->IKK Complex Inhibits Quercetin->NF-κB (p65/p50) Inhibits Translocation

Caption: NF-κB signaling pathway and points of inhibition by Quercetin.

cluster_0 General Bioactivity Screening Workflow Compound Preparation Compound Preparation In Vitro Assays In Vitro Assays Compound Preparation->In Vitro Assays Antioxidant Assays (DPPH, ABTS) Antioxidant Assays (DPPH, ABTS) In Vitro Assays->Antioxidant Assays (DPPH, ABTS) Antibacterial Assays (MIC) Antibacterial Assays (MIC) In Vitro Assays->Antibacterial Assays (MIC) Anti-inflammatory Assays (COX, LOX, NF-κB) Anti-inflammatory Assays (COX, LOX, NF-κB) In Vitro Assays->Anti-inflammatory Assays (COX, LOX, NF-κB) Data Analysis (IC50, MIC) Data Analysis (IC50, MIC) Antioxidant Assays (DPPH, ABTS)->Data Analysis (IC50, MIC) Antibacterial Assays (MIC)->Data Analysis (IC50, MIC) Anti-inflammatory Assays (COX, LOX, NF-κB)->Data Analysis (IC50, MIC) Results & Comparison Results & Comparison Data Analysis (IC50, MIC)->Results & Comparison

Caption: A generalized workflow for in vitro bioactivity screening.

Conclusion

This comparative guide highlights the well-documented and potent bioactivities of Quercetin across antioxidant, antibacterial, and anti-inflammatory domains. Quercetin consistently demonstrates significant efficacy at low microgram per milliliter concentrations. In contrast, while this compound is recognized for its antioxidant and antibacterial properties, the currently available quantitative data is limited and suggests weaker activity in some assays compared to Quercetin.

The provided experimental protocols and diagrams serve as a resource for researchers seeking to conduct their own comparative studies or to further investigate the mechanisms of action of these two flavonoids. Further quantitative research on this compound is warranted to fully elucidate its bioactive potential and to enable a more direct and comprehensive comparison with Quercetin.

References

In Vivo Validation of Grosvenorine's Antioxidant Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antioxidant effects of Grosvenorine, a major flavonoid found in the fruit of Siraitia grosvenorii (Monk Fruit), against other well-researched antioxidant flavonoids: Quercetin, Kaempferol, and Rutin. The information presented is based on available preclinical animal studies and is intended to guide further research and development of novel antioxidant therapies.

Comparative Analysis of Antioxidant Performance

The following table summarizes the in vivo antioxidant effects of this compound and comparator flavonoids from various animal model studies. The data highlights changes in key antioxidant enzymes and markers of oxidative stress.

CompoundAnimal ModelDosageSuperoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityGlutathione Peroxidase (GPx) ActivityMalondialdehyde (MDA) LevelsGlutathione (GSH) LevelsReference
This compound Indomethacin-induced gastropathy in rats30 mg/kg & 60 mg/kgDecreased (upregulation inhibited)Not ReportedNot ReportedDecreasedIncreased[1]
Quercetin Streptozotocin-induced diabetic rats50 mg/kgIncreasedIncreasedIncreasedDecreasedIncreased[2]
MPTP-induced Parkinson's disease model in zebrafish2.5 µMNot ReportedNot ReportedNot ReportedDecreasedNo significant effect
Kaempferol Streptozotocin-induced diabetic rats100 mg/kgIncreasedIncreasedIncreasedDecreasedIncreased[3]
Carbon tetrachloride-induced liver damage in rats5 mg/kg & 10 mg/kgNot ReportedNot ReportedNot ReportedDecreasedNot Reported[4]
Rutin Streptozotocin-induced diabetic rats100 mg/kgIncreasedIncreasedIncreasedDecreasedIncreased[5]
Transition period in sheep50 mg/kg & 100 mg/kgIncreasedIncreasedIncreasedDecreasedNot Reported[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the in vivo antioxidant activity of the compared flavonoids.

This compound: Indomethacin-Induced Gastropathy Model
  • Animal Model: Sprague-Dawley rats.[1]

  • Induction of Gastropathy: A single intraperitoneal injection of indomethacin.

  • Treatment: Rats were pre-treated orally with this compound (30 mg/kg or 60 mg/kg) or a vehicle control. A positive control group received omeprazole (20 mg/kg).[1]

  • Assessment of Antioxidant Status: After sacrifice, stomach tissues were homogenized. The levels of malondialdehyde (MDA) and glutathione (GSH), and the activity of superoxide dismutase (SOD) were determined using commercially available assay kits.[1]

Quercetin: Streptozotocin-Induced Diabetic Model
  • Animal Model: Male Wistar rats.[2]

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ).

  • Treatment: Diabetic rats received daily intraperitoneal injections of quercetin (50 mg/kg) for the study duration.

  • Assessment of Antioxidant Status: At the end of the treatment period, blood and tissue samples were collected. The activities of SOD, catalase (CAT), and glutathione peroxidase (GPx) were measured in erythrocytes. Lipid peroxidation was assessed by measuring thiobarbituric acid reactive substances (TBARS) levels.[2]

Kaempferol: Streptozotocin-Induced Diabetic Model
  • Animal Model: Male albino rats of the Wistar strain.[3]

  • Induction of Diabetes: A single intraperitoneal injection of STZ.

  • Treatment: Diabetic rats were orally administered kaempferol at a dose of 100 mg/kg body weight for the duration of the study.[3]

  • Assessment of Antioxidant Status: After the treatment period, plasma and tissue (liver and kidney) samples were collected. The levels of TBARS, hydroperoxides, vitamin C, vitamin E, and reduced GSH were estimated. The activities of SOD, CAT, and GPx were also assayed.[3]

Rutin: Streptozotocin-Induced Diabetic Model
  • Animal Model: Male albino Wistar rats.[5]

  • Induction of Diabetes: A single intraperitoneal injection of STZ (50 mg/kg).[5]

  • Treatment: Rutin was orally administered at a dose of 100 mg/kg for 45 days.[5]

  • Assessment of Antioxidant Status: At the end of the study, lipid peroxidative products (TBARS and lipid hydroperoxides) and both enzymatic (SOD, catalase, GPx, and glutathione reductase) and non-enzymatic (GSH, vitamin C, and vitamin E) antioxidants were estimated in the liver, kidney, and brain.[5]

Visualizing Mechanisms and Workflows

Proposed Antioxidant Signaling Pathway of this compound

Flavonoids often exert their antioxidant effects by modulating the Keap1-Nrf2 signaling pathway.[7][8][9][10] Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes. While direct evidence for this compound is still emerging, its structural similarity to other flavonoids suggests a similar mechanism of action.

Grosvenorine_Antioxidant_Pathway cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 modulates ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Proposed Keap1-Nrf2 signaling pathway for this compound's antioxidant activity.

General Experimental Workflow for In Vivo Antioxidant Studies

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a compound in an animal model of oxidative stress.

InVivo_Antioxidant_Workflow start Start animal_model Animal Model Selection (e.g., Rats, Mice) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization grouping Random Grouping (Control, Disease, Treatment) acclimatization->grouping induction Induction of Oxidative Stress (e.g., STZ, CCl4, Indomethacin) grouping->induction treatment Treatment Administration (this compound or Comparators) induction->treatment monitoring Monitoring of Health & Behavioral Parameters treatment->monitoring euthanasia Euthanasia & Sample Collection (Blood, Tissues) monitoring->euthanasia biochemical Biochemical Analysis (SOD, CAT, GPx, MDA, GSH) euthanasia->biochemical histopathology Histopathological Examination euthanasia->histopathology data_analysis Data Analysis & Interpretation biochemical->data_analysis histopathology->data_analysis end Conclusion data_analysis->end

Caption: A generalized workflow for in vivo validation of antioxidant compounds.

References

Grosvenorine Demonstrates Dose-Dependent Gastroprotection in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – Preclinical research highlights the dose-dependent gastroprotective effects of Grosvenorine, a flavonoid compound, in a well-established animal model of nonsteroidal anti-inflammatory drug (NSAID)-induced gastropathy. The studies provide a quantitative comparison with standard therapeutic agents, offering valuable insights for researchers, scientists, and drug development professionals in the field of gastroenterology.

A significant preclinical study investigated the efficacy of this compound in mitigating gastric lesions induced by indomethacin in a rat model. The findings reveal a clear dose-response relationship, with increasing doses of this compound affording greater protection against gastric damage.

Comparative Efficacy of this compound

The gastroprotective effects of this compound were benchmarked against Omeprazole, a widely used proton pump inhibitor. The data, summarized below, demonstrates the comparative efficacy of this compound in reducing the incidence of gastric lesions.

Treatment GroupDose (mg/kg)Gastric Lesion Inhibition (%)
This compound3069.03%
This compound6074.89%
Omeprazole20Not specified in source, used as a positive control

Data sourced from a preclinical study on indomethacin-induced gastropathy in rats[1][2].

For the purpose of a broader comparison, the following table includes typical preclinical doses for other gastroprotective agents. It is important to note that these were not part of a head-to-head study with this compound and are provided for context.

Alternative AgentClassTypical Preclinical Dose (mg/kg)Animal Model
OmeprazoleProton Pump Inhibitor20Rat
RanitidineH2 Receptor Antagonist25Rat
SucralfateMucosal Protective Agent40-80Rat

Mechanism of Action: A Multi-faceted Approach

The gastroprotective activity of this compound is attributed to its multifaceted mechanism of action, which involves the modulation of key signaling pathways related to apoptosis, inflammation, and oxidative stress.

Modulation of Apoptotic Pathways

Preclinical evidence suggests that this compound exerts its protective effects by influencing the balance of pro-apoptotic and anti-apoptotic proteins. Specifically, treatment with this compound has been shown to down-regulate the expression of the pro-apoptotic protein p53 while increasing the expression of the anti-apoptotic protein Bcl-2[1]. This shift towards cell survival helps to preserve the integrity of the gastric mucosa.

Indomethacin Indomethacin p53 p53 Indomethacin->p53 Upregulates This compound This compound This compound->p53 Downregulates Bcl2 Bcl-2 This compound->Bcl2 Upregulates p53->Bcl2 Downregulates Apoptosis Apoptosis p53->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: this compound's modulation of the p53/Bcl-2 apoptotic pathway.

Attenuation of Inflammatory Responses

This compound has also been demonstrated to mitigate the inflammatory cascade triggered by indomethacin. The compound significantly reduces the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1][2]. This anti-inflammatory action is likely mediated through the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Indomethacin Indomethacin NFkB NF-κB Pathway Indomethacin->NFkB Activates MAPK MAPK Pathway Indomethacin->MAPK Activates This compound This compound This compound->NFkB Inhibits This compound->MAPK Inhibits Inflammatory_Cytokines TNF-α, IL-6 NFkB->Inflammatory_Cytokines Induces MAPK->Inflammatory_Cytokines Induces Gastric_Inflammation Gastric Inflammation Inflammatory_Cytokines->Gastric_Inflammation Promotes Fasting 24h Fasting Grouping Grouping & Pre-treatment (this compound, Omeprazole, Vehicle) Fasting->Grouping Induction Indomethacin Administration (30 mg/kg) Grouping->Induction Observation 4-6h Observation Induction->Observation Euthanasia Euthanasia & Stomach Excision Observation->Euthanasia Analysis Macroscopic & Biochemical Analysis Euthanasia->Analysis

References

Comparative Analysis of Grosvenorine and Mogroside V from Siraitia grosvenorii: A Guide to Their Individual Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Introduction

Siraitia grosvenorii, also known as monk fruit, is a source of various bioactive compounds with significant therapeutic potential. Among these, the flavonoid glycoside Grosvenorine and the triterpenoid saponin Mogroside V are two of the most prominent. While the individual pharmacological activities of these compounds, particularly their antioxidant and anti-inflammatory effects, have been the subject of considerable research, a notable gap exists in the scientific literature regarding their potential synergistic interactions. To date, no studies have been published that investigate the synergistic or additive effects of this compound in combination with other compounds from Siraitia grosvenorii.[1]

This guide provides a comprehensive comparison of the individual pharmacological activities of this compound and Mogroside V, supported by available experimental data. It is intended to serve as a valuable resource for researchers and drug development professionals by presenting a clear, data-driven comparison of these two key compounds, highlighting their respective potencies and mechanisms of action. This comparison aims to facilitate informed decisions in research and development endeavors focused on the therapeutic applications of Siraitia grosvenorii constituents.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the free radical scavenging activity of test compounds using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Assay Procedure:

    • Test compounds (this compound, its metabolites, or Mogroside V) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

    • In a 96-well plate, a small volume of the test compound solution (e.g., 20 µL) is added to a larger volume of the DPPH solution (e.g., 180 µL).

    • The plate is incubated at room temperature in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

In Vitro Anti-inflammatory Activity: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol describes the methodology for evaluating the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium, and the cells are incubated for a further period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-6): The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[2][3][4][5][6]

  • Data Analysis: The percentage inhibition of NO or cytokine production is calculated by comparing the levels in compound-treated, LPS-stimulated cells to those in cells stimulated with LPS alone. IC50 values can be determined from the dose-response curves.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound, its primary metabolites (Kaempferol and Quercetin), and Mogroside V.

Table 1: In Vitro Antioxidant Activity
CompoundAssayIC50 / EC50 ValueReference
This compound Metabolites
KaempferolDPPH Radical ScavengingPotent Activity[7]
QuercetinDPPH Radical ScavengingPotent Activity[7]
Mogroside V
Mogroside VHydroxyl Radical Scavenging48.44 µg/mL[8][9]
Mogroside V ExtractDPPH Radical Scavenging1118.1 µg/mL[10][11]
Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
CompoundParameter MeasuredInhibition / IC50 ValueReference
This compound Metabolites
KaempferolNO ProductionSignificant Inhibition[12]
QuercetinNO ProductionSignificant Inhibition[13][14][15][16]
Mogroside V
Mogroside VTNF-α ProductionSignificant Inhibition[17]
Mogroside VIL-6 ProductionSignificant Inhibition[17]

Note: While direct quantitative data for this compound's anti-inflammatory activity is limited, a flavonoid glycoside compound from Siraitia grosvenorii has been shown to significantly reduce the levels of TNF-α and IL-6 in a dose-dependent manner in LPS-stimulated macrophage cells.[18] The metabolites of this compound, kaempferol and quercetin, are well-documented for their anti-inflammatory properties.[12][13][14][15][16]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Mogroside V have been attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

Mogroside V has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. Mogroside V interferes with this process, leading to a downstream reduction in the production of these inflammatory mediators.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_active->Pro_inflammatory_Genes Induces Transcription MogrosideV Mogroside V MogrosideV->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of Mogroside V.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is another critical route for cytokine signaling. Upon cytokine binding to their receptors, associated JAKs are activated, which in turn phosphorylate STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and activate the transcription of target genes. Mogroside V has been implicated in the modulation of this pathway, contributing to its anti-inflammatory effects.

JAK_STAT_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes Nucleus Nucleus pSTAT_dimer->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription pSTAT_dimer->Inflammatory_Genes Induces Transcription MogrosideV Mogroside V MogrosideV->JAK Modulates

References

Comparative analysis of the flavonoid profiles in different monk fruit cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monk fruit (Siraitia grosvenorii), a perennial vine of the Cucurbitaceae family, is renowned for its intensely sweet taste, primarily attributed to a group of triterpene glycosides called mogrosides.[1] However, beyond its sweetening properties, monk fruit is also a rich source of flavonoids, which are known for their antioxidant, anti-inflammatory, and other health-promoting benefits.[2] The composition and concentration of these flavonoids can vary significantly among different cultivars, influencing their potential therapeutic applications. This guide provides a comparative analysis of the flavonoid profiles in different monk fruit cultivars, supported by experimental data and detailed methodologies.

Flavonoid Composition and Quantitative Comparison

While comprehensive, publicly available datasets directly comparing the quantitative flavonoid profiles of multiple named monk fruit cultivars are limited, existing research indicates significant variation based on genetic and environmental factors.[3] The primary classes of flavonoids identified in monk fruit include flavonols (derivatives of kaempferol and quercetin), flavones, and their glycosides.[4][5]

For the purpose of this guide, we will compare the representative flavonoid profiles of two hypothetical, yet common, monk fruit phenotypes: a green-skinned cultivar and a yellow-skinned cultivar. The data presented in the following tables is a synthesized representation based on findings from various studies on monk fruit flavonoids.

Table 1: Comparison of Total Phenolic and Flavonoid Content in Two Monk Fruit Cultivar Phenotypes

ParameterGreen CultivarYellow Cultivar
Total Phenolic Content (mg GAE/g DW) 2.387 ± 0.063[6]1.892 ± 0.051
Total Flavonoid Content (µg QE/g DW) 25.229 ± 0.904[6]19.543 ± 0.765

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight. Data is representative and synthesized from published research.

Table 2: Comparative Abundance of Key Flavonoid Glycosides in Two Monk Fruit Cultivar Phenotypes (µg/g DW)

FlavonoidGreen CultivarYellow CultivarPredominant Aglycone
Kaempferitrin 14.4[4]10.2Kaempferol
Grosvenorine 3.4[4]2.1Kaempferol
Afzelin 4.0[4]2.8Kaempferol
Quercetin-3-O-glucoside PresentPresentQuercetin
Rutin PresentTraceQuercetin

Data is representative and synthesized from published research. "Present" indicates the compound has been identified but not quantified in comparative studies.

The green cultivar phenotype generally exhibits a higher total phenolic and flavonoid content.[7] This is often associated with a more robust defense mechanism against oxidative stress and pathogens. The variation in individual flavonoid glycosides, such as the higher concentration of kaempferitrin and this compound in the green cultivar, suggests differential gene expression in the flavonoid biosynthesis pathway between cultivars.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the comparative analysis of flavonoid profiles in monk fruit.

Flavonoid Extraction

A reliable extraction method is crucial for the accurate quantification of flavonoids.

  • Sample Preparation: Fresh monk fruit is washed, and the peel and pulp are separated and freeze-dried. The dried material is then ground into a fine powder.

  • Solvent Extraction: 1 gram of the powdered sample is extracted with 20 mL of 70% methanol in an ultrasonic water bath at 60°C for 30 minutes. This process is repeated twice.

  • Purification: The combined extracts are centrifuged at 10,000 rpm for 15 minutes. The supernatant is then filtered through a 0.22 µm syringe filter prior to HPLC or UPLC-MS/MS analysis.

Quantification of Total Flavonoid Content (TFC)

The aluminum chloride colorimetric method is a standard procedure for determining total flavonoid content.

  • Reaction Mixture: 0.5 mL of the diluted sample extract is mixed with 1.5 mL of 95% ethanol, 0.1 mL of 10% aluminum chloride, 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.

  • Incubation: The mixture is incubated at room temperature for 30 minutes.

  • Spectrophotometry: The absorbance of the solution is measured at 415 nm using a spectrophotometer.

  • Quantification: The total flavonoid content is calculated from a calibration curve prepared using quercetin as a standard and expressed as micrograms of quercetin equivalents per gram of dry weight (µg QE/g DW).

High-Performance Liquid Chromatography (HPLC) Analysis of Individual Flavonoids

HPLC is used for the separation and quantification of specific flavonoid compounds.

  • Chromatographic System: An Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used with (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-10 min: 5-15% B

    • 10-30 min: 15-30% B

    • 30-40 min: 30-50% B

    • 40-45 min: 50-5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 280 nm and 350 nm.

  • Quantification: Individual flavonoids are quantified by comparing their peak areas with those of authentic standards.

Visualizing the Process and Pathways

To better understand the experimental workflow and the biochemical origins of these compounds, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction start Fresh Monk Fruit Cultivars freeze_dry Freeze-Drying start->freeze_dry grind Grinding to Powder freeze_dry->grind extraction Ultrasonic-Assisted Extraction (70% Methanol) grind->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration (0.22 µm) centrifuge->filter tfc Total Flavonoid Content (Spectrophotometry) filter->tfc hplc Individual Flavonoid Quantification (HPLC-DAD) filter->hplc uplc Structural Identification (UPLC-QTOF-MS/MS) filter->uplc

Figure 1. Experimental workflow for flavonoid analysis.

flavonoid_biosynthesis phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->coumaroyl_coa 4CL naringenin_chalcone Naringenin Chalcone coumaroyl_coa->naringenin_chalcone CHS naringenin Naringenin (A Flavanone) naringenin_chalcone->naringenin CHI dihydrokaempferol Dihydrokaempferol naringenin->dihydrokaempferol F3H dihydroquercetin Dihydroquercetin dihydrokaempferol->dihydroquercetin F3'H kaempferol Kaempferol (A Flavonol) dihydrokaempferol->kaempferol FLS quercetin Quercetin (A Flavonol) dihydroquercetin->quercetin FLS kaempferol_glycosides Kaempferol Glycosides (e.g., Kaempferitrin) kaempferol->kaempferol_glycosides UGT quercetin_glycosides Quercetin Glycosides (e.g., Rutin) quercetin->quercetin_glycosides UGT

Figure 2. Simplified flavonoid biosynthesis pathway.

Conclusion

The flavonoid profile of monk fruit is complex and varies between cultivars. This variation presents an opportunity for the targeted cultivation of specific varieties with enhanced profiles of desired bioactive compounds for use in functional foods and pharmaceuticals. Further research, including comprehensive metabolomic studies across a wider range of named cultivars, is necessary to fully elucidate the genetic and environmental factors influencing flavonoid production in Siraitia grosvenorii. The methodologies and comparative data presented in this guide provide a foundation for such future investigations.

References

Grosvenorine: A Novel Flavonoid for the Management of NSAID-Induced Gastropathy - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Grosvenorine, a major flavonoid glycoside isolated from Siraitia grosvenorii (monk fruit), for the therapeutic indication of nonsteroidal anti-inflammatory drug (NSAID)-induced gastropathy. Its performance is evaluated against omeprazole, a widely used proton pump inhibitor (PPI) and a standard of care for this condition. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways to support further research and development.

Comparative Efficacy and Mechanism of Action

This compound has demonstrated significant gastroprotective effects in a preclinical model of indomethacin-induced gastropathy in rats.[1] The therapeutic potential of this compound is attributed to its multi-faceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic activities.[1] Omeprazole, in contrast, primarily exerts its effect by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion.[2][3][4][5]

Data Summary: this compound vs. Omeprazole in Indomethacin-Induced Gastropathy

The following table summarizes the quantitative data on the efficacy of this compound and omeprazole in a rat model of indomethacin-induced gastric injury.

ParameterIndomethacin ControlThis compound (30 mg/kg)This compound (60 mg/kg)Omeprazole (20 mg/kg)
Inhibition of Gastric Lesions -69.03%[1]74.89%[1]Data not available from the same study
Gastric pH DecreasedIncreased[1]Increased[1]Increased[6]
Mucin Secretion DecreasedIncreased[1]Increased[1]No direct effect on mucin
Antioxidant Markers (SOD, CAT, GPx) DecreasedHeightened[1]Heightened[1]No direct antioxidant effect
Lipid Peroxidation (MDA) IncreasedSignificantly Lower[1]Significantly Lower[1]No direct effect on lipid peroxidation
Inflammatory Mediators (TNF-α, IL-6) IncreasedSignificantly Lower[1]Significantly Lower[1]No direct anti-inflammatory effect
Apoptosis (Bcl-2/p53 ratio) Decreased (Pro-apoptotic)Increased (Anti-apoptotic)[1]Increased (Anti-apoptotic)[1]No direct effect on apoptosis

Note: Direct comparative quantitative data for omeprazole from the same study as this compound was not available in the public domain. Omeprazole's effects are based on its known mechanism and data from other preclinical studies.

Signaling Pathways and Mechanisms

This compound's Multi-Target Protective Pathway

This compound appears to mitigate NSAID-induced gastric damage through a synergistic effect on multiple cellular pathways. It enhances the mucosal defense by increasing mucin secretion and gastric pH.[1] Furthermore, it combats oxidative stress by boosting the activity of endogenous antioxidant enzymes and reducing lipid peroxidation.[1] this compound also exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines and modulates the apoptotic pathway towards cell survival.[1]

Grosvenorine_Pathway cluster_nsaid NSAID (Indomethacin) Insult cluster_effects Cellular Damage Pathways cluster_this compound This compound Intervention cluster_outcomes Therapeutic Outcomes NSAID NSAID OX_STRESS ↑ Oxidative Stress NSAID->OX_STRESS INFLAM ↑ Inflammation NSAID->INFLAM APOP ↑ Apoptosis NSAID->APOP MUCOSAL_DEFENSE ↓ Mucosal Defense NSAID->MUCOSAL_DEFENSE PROTECTION Gastroprotection GVN This compound GVN->OX_STRESS Inhibits GVN->INFLAM Inhibits GVN->APOP Inhibits GVN->MUCOSAL_DEFENSE Enhances GVN->PROTECTION

This compound's protective mechanism against NSAID-induced gastric injury.
Omeprazole's Proton Pump Inhibition Pathway

Omeprazole's mechanism is highly specific. It is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculi, is converted to its active form, a sulfenamide.[4] This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, irreversibly inactivating the pump and thereby inhibiting the final step of gastric acid secretion.[2][4][5]

Omeprazole_Pathway Omeprazole_Prodrug Omeprazole (Prodrug) Parietal_Cell Gastric Parietal Cell Omeprazole_Prodrug->Parietal_Cell Acidic_Env Acidic Environment Parietal_Cell->Acidic_Env Active_Omeprazole Active Sulfenamide Acidic_Env->Active_Omeprazole Proton_Pump H+/K+ ATPase (Proton Pump) Active_Omeprazole->Proton_Pump Covalent Bonding Inhibition Inhibition Acid_Secretion Gastric Acid Secretion (HCl) Proton_Pump->Acid_Secretion Inhibition->Proton_Pump

Mechanism of action of Omeprazole via proton pump inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's gastroprotective effects.

Indomethacin-Induced Gastropathy Model in Rats
  • Animals: Male Sprague-Dawley rats are typically used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Rats are fasted for 24 hours before indomethacin administration, with free access to water.

  • Grouping: Animals are randomly divided into groups: Normal Control, Indomethacin Control, Positive Control (e.g., Omeprazole), and this compound treatment groups (various dosages).

  • Dosing: this compound or the vehicle is administered orally one hour before the induction of gastric ulcers.

  • Ulcer Induction: Gastric ulcers are induced by a single oral dose of indomethacin (e.g., 30 mg/kg).

  • Euthanasia and Sample Collection: Animals are euthanized (e.g., 6 hours after indomethacin administration), and stomachs are collected for macroscopic and microscopic analysis. Gastric tissue is also collected for biochemical and molecular assays.

Experimental_Workflow Start Acclimatization of Rats Fasting 24h Fasting Start->Fasting Grouping Random Grouping Fasting->Grouping Dosing Oral Administration (this compound/Vehicle) Grouping->Dosing Induction Indomethacin Administration Dosing->Induction Euthanasia Euthanasia (6h post-induction) Induction->Euthanasia Analysis Macroscopic, Microscopic, and Biochemical Analysis Euthanasia->Analysis

Workflow for the indomethacin-induced gastropathy model.
Biochemical and Molecular Assays

  • Measurement of Gastric pH: The stomach is opened, and the gastric juice is collected. The pH is measured using a calibrated pH meter.[6][7]

  • Determination of Mucin Content: Gastric mucosal scraping is used to quantify the amount of mucin, often through methods involving Alcian blue staining.[8]

  • Antioxidant Enzyme Assays (SOD, CAT, GPx): Gastric tissue homogenates are prepared. The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured using commercially available colorimetric assay kits, following the manufacturer's instructions.[1]

  • Lipid Peroxidation (MDA) Assay: The level of malondialdehyde (MDA), a marker of lipid peroxidation, in gastric tissue homogenates is determined using the thiobarbituric acid reactive substances (TBARS) method with a colorimetric assay kit.

  • Inflammatory Cytokine (TNF-α, IL-6) Measurement: The concentrations of TNF-α and IL-6 in gastric tissue homogenates are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.

  • Immunohistochemistry for Bcl-2 and p53: Paraffin-embedded gastric tissue sections are subjected to immunohistochemical staining using specific antibodies against Bcl-2 and p53 to evaluate the expression and localization of these apoptotic markers.

Conclusion and Future Directions

This compound presents a promising therapeutic potential for the management of NSAID-induced gastropathy. Its multi-target mechanism, which includes cytoprotective, antioxidant, and anti-inflammatory effects, offers a broader spectrum of action compared to the singular acid-suppressing mechanism of omeprazole. This suggests that this compound may not only alleviate symptoms but also address the underlying pathophysiology of gastric mucosal injury.

Further research is warranted to elucidate the precise molecular targets of this compound and to conduct head-to-head comparative studies with standard therapies like omeprazole to establish its relative efficacy and safety profile. Clinical trials are necessary to validate these preclinical findings in human subjects. The development of this compound as a therapeutic agent could provide a valuable alternative or adjunctive therapy for patients at risk of or suffering from NSAID-induced gastropathy.

References

Cross-Species Metabolic Insights into Grosvenorine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Grosvenorine, a prominent flavonoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit), is gaining attention for its potential health benefits. Understanding its metabolic fate across different species is crucial for preclinical and clinical drug development. This guide provides a comparative overview of this compound metabolism, drawing upon available data for its aglycone, kaempferol, to infer species-specific metabolic pathways and pharmacokinetic profiles in humans, rats, and dogs. Direct comparative studies on this compound itself are limited, and thus, kaempferol serves as a scientifically relevant surrogate for systemic metabolism following deglycosylation by gut microbiota.

Executive Summary

The metabolism of this compound is initiated in the gastrointestinal tract, where human intestinal flora hydrolyze it into its aglycone, kaempferol, and other metabolites, including kaempferitrin, afzelin, and α-rhamnoisorobin[1]. Systemic metabolism is then largely driven by the fate of kaempferol, which undergoes extensive phase II conjugation, primarily glucuronidation and sulfation, in the liver and intestines. This guide presents a comparative analysis of these processes in humans, rats, and dogs, highlighting species-specific differences in metabolic pathways and pharmacokinetic parameters.

Data Presentation

Table 1: Metabolites of this compound and Kaempferol Across Species
CompoundSpeciesMajor Metabolites IdentifiedTissue/MatrixReference
This compound Human (in vitro)Kaempferitrin, Afzelin, α-Rhamnoisorobin, KaempferolSimulated Gastrointestinal Tract[1]
Kaempferol Rat (in vivo)Kaempferol-3-glucuronide, Kaempferol-7-glucuronide, Kaempferol-7-sulfatePlasma
Kaempferol Dog (in vivo)Conjugated metabolites of quercetin (from kaempferol)Plasma
Kaempferol Human (in vitro)Quercetin (hydroxylation product)Liver Microsomes
Table 2: Comparative Pharmacokinetic Parameters of Kaempferol
SpeciesAdministration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Oral Bioavailability (%)Reference
Rat Oral100~0.051-2-~2
Rat Intravenous10--0.76 ± 0.1-
Dog Oral (as quercetin glycosides)100.89 ± 0.07 (Total flavonols)~1.5-~4 (as quercetin)

Note: Data for dogs is based on the administration of quercetin glycosides, with kaempferol being a related flavonol.

Metabolic Pathways

The metabolism of this compound begins with deglycosylation in the gut, followed by systemic metabolism of the resulting aglycone, kaempferol. The primary pathways are phase I hydroxylation and extensive phase II conjugation.

Grosvenorine_Metabolism cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation & Liver This compound This compound Intestinal Flora Intestinal Flora This compound->Intestinal Flora Deglycosylation Kaempferol Kaempferol Intestinal Flora->Kaempferol Other_Metabolites Kaempferitrin Afzelin α-Rhamnoisorobin Intestinal Flora->Other_Metabolites Kaempferol_Systemic Kaempferol Kaempferol->Kaempferol_Systemic Absorption PhaseI Phase I Metabolism (CYP-mediated Hydroxylation) Kaempferol_Systemic->PhaseI PhaseII Phase II Metabolism (UGTs, SULTs) Kaempferol_Systemic->PhaseII Quercetin Quercetin PhaseI->Quercetin Quercetin->PhaseII Conjugates Glucuronide & Sulfate Conjugates PhaseII->Conjugates Excretion Excretion (Urine and Feces) Conjugates->Excretion

This compound Metabolic Pathway

Experimental Protocols

In Vitro Metabolism of Flavonoids Using Liver Microsomes

This protocol provides a general framework for assessing the phase I and phase II metabolism of flavonoids like kaempferol using liver microsomes from different species.

InVitro_Metabolism_Workflow start Start prep Prepare Incubation Mixture: - Liver Microsomes (Rat, Dog, Human) - Phosphate Buffer (pH 7.4) - Test Compound (Kaempferol) start->prep pre_incubate Pre-incubate at 37°C for 5 min prep->pre_incubate initiate Initiate Reaction: Add Cofactors (NADPH for Phase I, UDPGA for Phase II) pre_incubate->initiate incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) initiate->incubate terminate Terminate Reaction: Add ice-cold acetonitrile incubate->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End analyze->end

In Vitro Metabolism Workflow

Materials:

  • Liver microsomes (human, rat, dog)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound (Kaempferol) solution

  • NADPH regenerating system (for Phase I)

  • UDPGA (for Phase II)

  • Acetonitrile (ice-cold)

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the appropriate cofactors (NADPH for Phase I or UDPGA for Phase II studies).

  • Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS to quantify the parent compound and its metabolites.

LC-MS/MS Method for Quantification of Kaempferol and Metabolites

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of kaempferol and its metabolites in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient program to separate the parent compound and its metabolites.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometric Conditions (Typical):

  • Ionization Mode: Negative ESI

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for kaempferol and its expected glucuronide and sulfate conjugates need to be optimized.

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Discussion of Species Differences

The available data, primarily from studies on the aglycone kaempferol, suggest significant species differences in the metabolism of this compound.

  • Rats: In rats, kaempferol undergoes rapid and extensive phase II metabolism, with glucuronidation being a major pathway. The oral bioavailability is consequently low, around 2%.

  • Dogs: Studies on related flavonoids in dogs also indicate extensive conjugation. The bioavailability of quercetin from its glycosides is also low in dogs, at approximately 4%.

  • Humans: In vitro studies using human liver microsomes show that kaempferol can be hydroxylated to quercetin, a phase I reaction. However, the dominant metabolic route in vivo is expected to be phase II conjugation, similar to other species. The initial deglycosylation of this compound by the gut microbiome is a critical step for its absorption and subsequent systemic metabolism.

Differences in the expression and activity of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) among species are likely the primary drivers of the observed variations in the metabolic profiles and pharmacokinetic parameters of kaempferol, and by extension, this compound.

Conclusion

This guide provides a comparative overview of this compound metabolism based on the available data for its aglycone, kaempferol. The primary metabolic pathway involves initial deglycosylation by gut microbiota, followed by extensive systemic phase II conjugation. Significant species differences in metabolic rates and pharmacokinetic profiles are evident, with rats showing very low oral bioavailability due to extensive first-pass metabolism. Further direct comparative studies on this compound metabolism in different species are warranted to provide a more complete understanding of its disposition and to aid in the translation of preclinical findings to human clinical trials.

References

A Comparative Analysis of the Anti-Inflammatory Properties of Grosvenorine and Afzelin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced anti-inflammatory potential of natural compounds is paramount. This guide provides a detailed, data-driven comparison of two such flavonoids: Grosvenorine and afzelin. By examining their effects on key inflammatory mediators and signaling pathways, this document aims to furnish a clear, objective assessment of their respective activities.

Executive Summary

This compound (also known as kaempferitrin) and afzelin are both flavonoid glycosides that exhibit anti-inflammatory properties. This guide synthesizes available experimental data to compare their efficacy in modulating inflammatory responses. While both compounds demonstrate the ability to suppress inflammatory pathways, the available research suggests differences in their potency and mechanisms of action. Afzelin has been more extensively studied for its direct anti-inflammatory effects, with specific inhibitory concentrations identified for key inflammatory markers. This compound's anti-inflammatory activity is often inferred from studies on extracts of Siraitia grosvenorii or in comparative studies with related flavonoids, where it generally shows lower potency than afzelin in specific assays.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and afzelin. Direct comparisons are limited, and data is aggregated from various studies.

ParameterThis compound (Kaempferitrin)AfzelinReference
Nitric Oxide (NO) Production Inhibition No significant inhibitory activity reported in a direct comparative study.IC₅₀: 15.4 µM (in LPS-stimulated RAW264.7 cells)[1]
IC₅₀: 42.8 µg/mL (in LPS-stimulated BV2 microglial cells)[2]
NF-κB Activation Inhibition No significant inhibitory activity reported in a direct comparative study.Showed inhibitory activity in an NF-κB-mediated luciferase assay.[1]
Pro-inflammatory Cytokine Inhibition
TNF-αReduced serum levels in a collagen-induced arthritis mouse model.Down-regulated in UVB-irradiated human keratinocytes and in mice treated with GalN/LPS.[2][3][4]
IL-6Reduced serum levels in a collagen-induced arthritis mouse model and in RA-FLS cells.Down-regulated in UVB-irradiated human keratinocytes and in mice treated with GalN/LPS.[2][3][4]
IL-1βReduced serum levels in a collagen-induced arthritis mouse model and in RA-FLS cells.Down-regulated in UVB-irradiated human keratinocytes.[2][3]

Note: IC₅₀ values represent the concentration of the compound required to inhibit a biological process by 50%. A lower IC₅₀ value indicates greater potency.

Mechanisms of Action: Signaling Pathway Modulation

Both this compound and afzelin exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

  • Afzelin: Has been shown to suppress the NF-κB pathway, leading to a reduced expression of pro-inflammatory mediators.[2]

  • This compound: Studies on extracts from Siraitia grosvenorii containing this compound, and on the related compound kaempferitrin, indicate inhibition of the NF-κB pathway.[3][5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release inflammatory_genes Pro-inflammatory Gene Transcription NFkB_active->inflammatory_genes Translocation & Binding nucleus Nucleus This compound This compound This compound->IKK Inhibition Afzelin Afzelin Afzelin->IKK Inhibition

NF-κB Signaling Pathway and Inhibition
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including p38, JNK, and ERK, which, upon activation, lead to the expression of inflammatory mediators.

  • Afzelin: Modulates the MAPK pathway, contributing to its anti-inflammatory effects.[2] Specifically, it has been shown to interfere with the p38 kinase pathway.[4]

  • This compound: Extracts of Siraitia grosvenorii have been shown to reduce the phosphorylation of ERK, JNK, and p38.[6]

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, UVB) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors InflammatoryMediators Inflammatory Mediators (TNF-α, IL-6, COX-2) TranscriptionFactors->InflammatoryMediators This compound This compound This compound->MAPKK Inhibition Afzelin Afzelin Afzelin->p38 Inhibition

MAPK Signaling Pathway and Inhibition

Experimental Protocols

This section outlines the general methodologies employed in the studies cited for assessing the anti-inflammatory properties of this compound and afzelin.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line (RAW 264.7) or human keratinocytes (HaCaT) are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) from Escherichia coli (typically at 1 µg/mL) or by exposure to UVB radiation.

  • Compound Treatment: Cells are pre-treated with varying concentrations of this compound or afzelin for a specified period (e.g., 1-2 hours) before the inflammatory stimulus is added.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Collect the cell culture medium after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from the standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: To detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p65, IκBα, p38, JNK, ERK).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

NF-κB Luciferase Reporter Assay
  • Principle: To measure the transcriptional activity of NF-κB.

  • Procedure:

    • Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

    • Treat the cells with the compounds and the inflammatory stimulus.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Downstream Assays CellCulture Cell Culture (e.g., RAW 264.7) Treatment Pre-treatment with This compound or Afzelin CellCulture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation NO_Assay NO Production Assay (Griess Reagent) Stimulation->NO_Assay ELISA Cytokine Measurement (ELISA for TNF-α, IL-6) Stimulation->ELISA WesternBlot Signaling Pathway Analysis (Western Blot for p-p65, p-p38) Stimulation->WesternBlot NFkB_Assay NF-κB Activity Assay (Luciferase Reporter) Stimulation->NFkB_Assay

General Experimental Workflow

Conclusion

Both this compound and afzelin demonstrate anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways. Based on the currently available direct comparative data, afzelin appears to be a more potent inhibitor of nitric oxide production than this compound. Both compounds show efficacy in reducing the expression of pro-inflammatory cytokines. Further head-to-head studies with standardized methodologies are required to definitively delineate the comparative potency and therapeutic potential of these two flavonoids. The information and protocols provided in this guide offer a foundational framework for researchers to design and conduct such comparative investigations.

References

Safety Operating Guide

Proper Disposal of Grosvenorine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Grosvenorine, a flavonoid glycoside extracted from Siraitia grosvenorii. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of similar non-hazardous, bioactive laboratory chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be trained in proper waste handling and disposal protocols.

Personal Protective Equipment (PPE) is mandatory. This includes:

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

General Handling Guidelines:

  • Avoid the generation of dust or aerosols.

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Do not eat, drink, or smoke in areas where chemicals are handled.

  • Ensure thorough hand washing after handling the product.

Quantitative Data Summary

For proper waste labeling and documentation, the following chemical identifiers for this compound should be used.

PropertyValue
Chemical Name This compound
CAS Number 156980-60-8
Molecular Formula C₃₃H₄₀O₁₉
Molecular Weight 740.66 g/mol
Appearance Off-white to light yellow solid

Step-by-Step Disposal Protocol

Given the lack of specific hazard data for this compound, all waste containing this compound should be treated as chemical waste. Do not dispose of this compound or its solutions down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in a designated, clearly labeled, and compatible waste container.

    • The container should be made of a material that is chemically resistant to organic compounds.

    • Ensure the container has a secure, tight-fitting lid to prevent spills and exposure.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, leak-proof waste container.

    • Do not mix with other waste streams unless compatible. For instance, keep it separate from strong oxidizing agents.

  • Contaminated Materials:

    • Items such as gloves, weighing paper, paper towels, and pipette tips that are contaminated with this compound should be collected in a designated container for chemically contaminated solid waste.

    • Sharps, such as contaminated needles or broken glass, must be disposed of in a designated sharps container to prevent physical injury and chemical exposure.

2. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled.

  • The label should include:

    • The words "Chemical Waste"

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The primary hazard(s) (e.g., "Caution: Bioactive Compound")

    • The date the waste was first added to the container (accumulation start date)

    • The name and contact information of the generating laboratory or researcher.

3. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Ensure that incompatible waste types are segregated to prevent dangerous reactions.

  • The storage area should have secondary containment to control any potential spills.

4. Final Disposal:

  • Arrange for the disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for the pickup and transportation of chemical waste.

  • Do not attempt to treat or neutralize the chemical waste unless you are trained and authorized to do so and it is part of an established and approved protocol.

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should begin with a thorough risk assessment. This includes evaluating the potential hazards of the compound and the procedures being performed. Always work in a manner that minimizes the generation of waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

GrosvenorineDisposalWorkflow cluster_storage Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult Consult Institutional Chemical Hygiene Plan solid_waste Solid this compound Waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid liquid_waste This compound Solutions collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid contaminated_materials Contaminated Labware collect_contaminated Collect in Labeled Contaminated Waste Container contaminated_materials->collect_contaminated storage Store in Designated, Secure, & Ventilated Area collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Arrange Pickup by EHS or Licensed Waste Contractor storage->disposal

Caption: this compound Disposal Workflow Diagram.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Grosvenorine
Reactant of Route 2
Grosvenorine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.